AB25583
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H17ClN4O3S |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methoxy]-1,3,4-thiadiazol-2-yl]-4-(2-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3S/c1-29-19-5-3-2-4-17(19)16-10-11-24-12-18(16)20(28)25-21-26-27-22(31-21)30-13-14-6-8-15(23)9-7-14/h2-12H,13H2,1H3,(H,25,26,28) |
InChI Key |
NKBJFGOHTSTLNB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Allosteric Inhibition of a Novel Polθ Helicase Inhibitor: A Technical Guide to the Mechanism of Action of AB25583
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of AB25583, a potent and selective small-molecule inhibitor of the DNA polymerase theta (Polθ) helicase domain (Polθ-hel). Discovered through a patented synthesis process, this compound presents a promising therapeutic strategy in precision oncology, particularly for cancers with deficiencies in Homology-Directed Repair (HDR) pathways. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism and associated scientific workflows.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of the ATPase activity of the Polθ helicase.[1][2][3][4] Structural and biochemical data reveal that this compound binds to a previously undiscovered pocket deep within the central channel of the Polθ helicase domain.[1][3] This binding event obstructs the conformational changes necessary for ATP hydrolysis and subsequent DNA translocation, effectively locking the helicase in an inactive state.[3] This targeted inhibition of Polθ's function leads to synthetic lethality in cancer cells deficient in BRCA1/2, highlighting its potential as a targeted therapy.[1][2][3][4] Furthermore, this compound demonstrates synergistic effects when used in combination with PARP inhibitors like olaparib (B1684210) in cancer cells with pathogenic BRCA1/2 mutations.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the biochemical and cellular characterization of this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Description |
| IC50 against Polθ-hel | 6 nM | The half maximal inhibitory concentration of this compound against the ATPase activity of the human Polθ helicase domain (residues 1–894).[1][2][3] |
Table 2: Cellular Activity of this compound
| Cell Line Context | Effect | Observation |
| BRCA1/2-deficient cells | Selective Killing | This compound demonstrates potent and selective cytotoxic effects in cancer cell lines with BRCA1/2 deficiencies.[1][2][3] |
| Cancer cells with pathogenic BRCA1/2 mutations | Synergy with Olaparib | This compound acts synergistically with the PARP inhibitor olaparib to induce cell death.[1][2][3] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the proposed allosteric inhibition mechanism of this compound on the Polθ helicase.
Experimental Protocols
This section provides detailed methodologies for the key experiments that elucidated the mechanism of action of this compound.
Polθ-hel ATPase Activity Assay
This assay was used to determine the IC50 value of this compound against the Polθ helicase.
Objective: To quantify the inhibitory effect of this compound on the ssDNA-dependent ATPase activity of recombinant human Polθ-hel.
Methodology:
-
Reagents and Materials:
-
Recombinant human Polθ-hel (residues 1–894).
-
This compound synthesized as described in patent application WO 2020/243459 A1.[3]
-
Single-stranded DNA (ssDNA) substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well assay plates.
-
-
Procedure:
-
Increasing concentrations of this compound were incubated with recombinant human Polθ-hel in the presence of ssDNA and 100 μM ATP.[3]
-
The reaction was allowed to proceed for 60 minutes at room temperature.[3]
-
Following the incubation, the ADP-Glo™ reagent was added to terminate the enzymatic reaction and deplete the remaining ATP.
-
The ADP detection reagent was then added to convert the ADP generated by the helicase activity into ATP.
-
Finally, the newly synthesized ATP was quantified using a luciferase/luciferin reaction, and the resulting luminescence was measured.[3]
-
The IC50 value was determined from the dose-response curve of this compound concentration versus enzyme activity.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was employed to determine the high-resolution structure of the Polθ-hel in complex with this compound.
Objective: To visualize the binding of this compound to Polθ-hel and elucidate the structural basis of its inhibitory mechanism.
Methodology:
-
Sample Preparation:
-
The Polθ-hel:this compound complex was formed by incubating the purified protein with the inhibitor.
-
A small aliquot (3-5 µL) of the complex solution was applied to a glow-discharged cryo-EM grid.
-
The grid was blotted to remove excess liquid, leaving a thin film of the sample.
-
The grid was then rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the complex.
-
-
Data Collection:
-
The vitrified sample was imaged using a transmission electron microscope equipped with a direct electron detector.
-
A large number of images (micrographs) were collected from different areas of the grid.
-
-
Image Processing and 3D Reconstruction:
-
Individual particle images of the Polθ-hel:this compound complex were computationally selected from the micrographs.
-
These 2D particle images were then aligned and classified to generate 2D class averages.[3]
-
The 2D class averages were used to reconstruct a 3D map of the complex.
-
The final 3D structure was determined at a resolution of 3.0-3.2 Å.[1][2][3]
-
Cell Viability and Synergy Assays
These assays were conducted to evaluate the cellular effects of this compound, both alone and in combination with olaparib.
Objective: To assess the selective cytotoxicity of this compound in BRCA1/2-deficient cells and its synergistic interaction with olaparib.
Methodology:
-
Cell Lines:
-
A panel of cancer cell lines, including those with wild-type and deficient/mutated BRCA1/2, were used.
-
-
Cell Viability Assay:
-
Cells were seeded in multi-well plates and treated with increasing concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
The percentage of viable cells relative to an untreated control was calculated for each concentration.
-
-
Synergy Assay:
-
Cells were treated with a matrix of concentrations of both this compound and olaparib.
-
Cell viability was measured as described above.
-
The synergistic, additive, or antagonistic effects of the drug combination were quantified using software such as Combenefit to calculate synergy scores.[5]
-
Experimental and logical Workflows
The following diagrams illustrate the workflows for the key experimental and analytical processes described.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM [ideas.repec.org]
- 3. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 5. researchgate.net [researchgate.net]
Unveiling AB25583: A Potent and Selective Polθ Helicase Inhibitor for Precision Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, has emerged as a critical enzyme in the microhomology-mediated end-joining (MMEJ) pathway, a key mechanism for repairing DNA double-strand breaks (DSBs).[1][2] While expressed at low levels in healthy tissues, Polθ is frequently overexpressed in various cancers, particularly in tumors with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations.[1][3] This dependency creates a synthetic lethal relationship, making Polθ an attractive therapeutic target for precision cancer therapy.[3][4] AB25583 is a novel, potent, and selective small-molecule inhibitor of the Polθ helicase domain, demonstrating significant promise in the preclinical setting for the treatment of HR-deficient cancers.[4][5][6] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental methodologies used in its characterization.
Core Mechanism of Action
This compound specifically targets the N-terminal helicase domain of Polθ, which possesses ATPase activity and is crucial for the MMEJ pathway.[2][7] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a pocket deep within the central channel of the Polθ helicase.[4][5][6] This binding inhibits the ATPase activity of the helicase through an allosteric mechanism.[4][5][6] By inhibiting the helicase function, this compound disrupts the MMEJ repair pathway, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are deficient in other DNA repair pathways like homologous recombination.[4][5][6]
References
- 1. Targeting Polymerase Theta (POLθ) for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ideayabio.com [ideayabio.com]
- 4. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Target Validation of AB25583 in Homology-Directed Repair (HDR)-Deficient Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancers characterized by a deficiency in the Homology-Directed Repair (HDR) pathway, often due to mutations in genes such as BRCA1 and BRCA2, are particularly vulnerable to synthetic lethality-based therapeutic strategies.[1][2] These cancers rely on alternative, often error-prone, DNA repair pathways for survival. One such critical pathway is mediated by DNA Polymerase Theta (Polθ), a unique enzyme with both a helicase and a polymerase domain.[3][4][5] The inhibition of Polθ in HDR-deficient cells has emerged as a promising precision oncology approach, as it exploits the cancer's inherent vulnerability, leading to catastrophic DNA damage and selective cell death.[3][5]
This technical guide focuses on the target validation of AB25583, a novel small-molecule inhibitor of the helicase domain of Polθ. Recent studies have demonstrated that this compound exhibits high potency and selectivity, offering a new therapeutic avenue for HDR-deficient cancers.[3][4] This document provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its validation, and a summary of key quantitative data.
Mechanism of Action: Synthetic Lethality in HDR-Deficient Cancers
The therapeutic strategy underpinning the use of this compound in HDR-deficient cancers is based on the principle of synthetic lethality. In healthy cells, DNA double-strand breaks (DSBs) are primarily repaired by the high-fidelity HDR pathway. When this pathway is compromised, as is the case in many breast, ovarian, prostate, and pancreatic cancers, cells become increasingly dependent on alternative repair mechanisms like the Polθ-mediated microhomology-mediated end joining (MMEJ) pathway to survive.[1][5]
This compound is a potent small-molecule inhibitor that targets the ATPase activity of the Polθ helicase domain.[3][4] By allosterically inhibiting this domain, this compound effectively cripples the MMEJ pathway. In HDR-deficient cancer cells, the concurrent loss of both a major DSB repair pathway (HDR) and a critical backup pathway (Polθ-mediated MMEJ) leads to the accumulation of unresolved DNA damage, genomic instability, and ultimately, cell death. This selective targeting of cancer cells while sparing healthy, HDR-proficient cells is the hallmark of a synthetic lethal interaction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound against Polθ Helicase
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Polθ Helicase | ATPase Activity | 6 | [3][4] |
Table 2: Cellular Activity of this compound in HDR-Deficient Cell Lines
| Cell Line | Genotype | Parameter | Value | Reference |
| DLD-1 BRCA2-/- | HDR-deficient | Selective Killing | Preferentially kills BRCA2-deficient cells | [3][4] |
| PEO1 | BRCA2-deficient | Synergy with Olaparib | Synergistic | [3] |
| MDA-MB-436 | BRCA1-deficient | Synergy with Olaparib | Synergistic | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used to validate the targeting of Polθ by this compound in HDR-deficient cancers.
Polθ Helicase ATPase Activity Assay
This assay quantifies the inhibitory effect of this compound on the DNA-dependent ATPase activity of the Polθ helicase domain.
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the Polθ helicase in the presence of single-stranded DNA (ssDNA). The amount of Pi is determined colorimetrically.
Materials:
-
Purified human Polθ helicase domain (Polθ-hel)
-
This compound
-
Single-stranded DNA (e.g., poly(dT))
-
ATP
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, MgCl2, DTT)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
384-well microplates
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, ssDNA, and Polθ-hel.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Polθ-hel reaction mixture to the wells.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the released phosphate by adding a phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm).
-
Calculate the percent inhibition of ATPase activity for each concentration of this compound and determine the IC50 value.
Cell Viability and Synergy Assays
These assays determine the selective cytotoxicity of this compound in HDR-deficient cancer cells and its synergistic effects with other DNA damage response inhibitors, such as PARP inhibitors (e.g., olaparib).
Principle: Cell viability is assessed by measuring the metabolic activity of cells after treatment with the compound(s). Synergy is determined by comparing the effects of the combination treatment to the effects of the individual drugs.
Materials:
-
HDR-deficient (e.g., BRCA1/2-mutant) and HDR-proficient cancer cell lines
-
This compound
-
Olaparib
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a matrix of concentrations of this compound and olaparib, both alone and in combination. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Analyze the data for synergy using a suitable model (e.g., Bliss independence model).
Cryo-Electron Microscopy (Cryo-EM) of Polθ-AB25583 Complex
This technique provides high-resolution structural information on how this compound binds to and inhibits the Polθ helicase.
Principle: The Polθ-hel protein is complexed with this compound, rapidly frozen in a thin layer of vitreous ice, and imaged using a transmission electron microscope. The resulting images are then processed to reconstruct a 3D model of the complex.
Materials:
-
Purified Polθ-hel
-
This compound
-
EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Cryogen (e.g., liquid ethane)
-
Transmission Electron Microscope (TEM) with a direct electron detector
Protocol:
-
Incubate purified Polθ-hel with a molar excess of this compound.
-
Apply a small volume (e.g., 3-4 µL) of the complex solution to a glow-discharged EM grid.
-
Blot the grid to create a thin film of the solution.
-
Plunge-freeze the grid in liquid ethane (B1197151) cooled by liquid nitrogen.
-
Transfer the frozen grid to the TEM under cryogenic conditions.
-
Collect a large dataset of high-resolution images (micrographs).
-
Process the images: particle picking, 2D classification, 3D reconstruction, and model building.
Conclusion
The preclinical data strongly support the validation of Polθ as a therapeutic target in HDR-deficient cancers. The small-molecule inhibitor, this compound, demonstrates potent and selective inhibition of the Polθ helicase, leading to synthetic lethality in cancer cells with compromised HDR pathways. The detailed experimental protocols provided in this guide serve as a resource for researchers and drug development professionals working to further investigate and develop Polθ inhibitors as a novel class of targeted cancer therapies. The synergistic activity of this compound with PARP inhibitors further highlights its potential to overcome resistance and enhance therapeutic outcomes in this patient population. Continued research and clinical investigation are warranted to translate these promising preclinical findings into effective treatments for patients with HDR-deficient cancers.
References
AB25583: A Technical Whitepaper on a Novel Polθ Inhibitor Exhibiting Synthetic Lethality in BRCA-Mutant Cells
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical guide to AB25583, a novel small-molecule inhibitor targeting DNA polymerase theta (Polθ). It details the compound's mechanism of action, which leverages synthetic lethality in BRCA-mutant cancer cells, presents key preclinical data, and outlines the experimental protocols for the cited studies.
Core Concept: Synthetic Lethality and the Role of Polθ in BRCA-Deficient Cancers
Cells with pathogenic mutations in BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a high-fidelity DNA double-strand break (DSB) repair pathway.[1][2] This deficiency renders them highly dependent on alternative, more error-prone repair mechanisms for survival. One such critical pathway is the Theta-Mediated End Joining (TMEJ) pathway, which is orchestrated by DNA polymerase theta (Polθ).[2][3]
The principle of synthetic lethality is exploited by targeting Polθ in these HR-deficient tumors. While the loss of either HR or TMEJ alone is viable for a cell, the simultaneous absence of both pathways leads to a catastrophic accumulation of DNA damage, genomic instability, and ultimately, cell death. This compound is a potent and selective inhibitor of the Polθ helicase domain, designed to induce this synthetic lethal phenotype in BRCA-mutant cancer cells.[4]
Caption: The principle of synthetic lethality with this compound.
Quantitative Preclinical Data
Biochemical and In Vitro Cytotoxicity
This compound is a highly potent inhibitor of the Polθ helicase, with a reported IC50 of 6 nM in biochemical assays.[4] The following table presents representative IC50 values for the Polθ inhibitor ART558, a compound with a similar mechanism of action, in isogenic cell lines, demonstrating selectivity for BRCA-deficient cells.
Table 1: In Vitro Cytotoxicity of a Polθ Inhibitor (ART558) in Isogenic Cell Lines
| Cell Line | BRCA2 Status | IC50 (µM) |
| DLD-1 | Wild-Type | > 12 |
| DLD-1 | Mutant | 0.008 |
Data for ART558, a similar Polθ inhibitor, is used as a representative example.
Synergy with PARP Inhibitors
This compound exhibits strong synergistic effects when combined with PARP inhibitors, such as olaparib, in BRCA-mutant cancer cell lines. This suggests a dual-pronged attack on DNA repair pathways can be a highly effective therapeutic strategy.
Table 2: Synergistic Activity of this compound with Olaparib
| Cell Line | BRCA Status | Combination Effect |
| PE01 | BRCA2 Mutant | Synergy |
| MDA-MB-436 | BRCA1 Mutant | Synergy |
Synergy was determined by colony survival assays and analyzed using Combenefit software.[4]
In Vivo Efficacy
The following table presents in vivo efficacy data for the Polθ inhibitor ART812, a compound with a similar mechanism of action to this compound, in a PARP inhibitor-resistant, BRCA1-mutant xenograft model.
Table 3: In Vivo Efficacy of a Polθ Inhibitor (ART812) in a BRCA1-Mutant Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 0 |
| ART812 (100 mg/kg) | Daily | Significant Inhibition |
Data for ART812, a similar Polθ inhibitor, is used as a representative example.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
Caption: Workflow for IC50 determination using CellTiter-Glo®.
-
Cell Seeding: Cancer cell lines are seeded into 96-well opaque-walled plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Lysis and Signal Generation: The plate and CellTiter-Glo® reagent are equilibrated to room temperature. 100 µL of the reagent is added to each well. The plate is then placed on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization and Measurement: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is then measured using a plate reader.
-
Data Analysis: The relative luminescence units are converted to percentage cell viability relative to the vehicle control. IC50 values are calculated by fitting the data to a four-parameter logistic curve using software such as GraphPad Prism.
Colony Formation Assay for Synergy Assessment
Caption: Workflow for synergy assessment by colony formation assay.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a matrix of concentrations of this compound and a PARP inhibitor (e.g., olaparib), both alone and in combination.
-
Incubation: Plates are incubated for 10-14 days, with media and drug changes as required, until visible colonies are formed in the control wells.
-
Fixation and Staining: The medium is removed, and the colonies are washed with PBS. Colonies are then fixed with 100% methanol for 15 minutes and stained with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: The plates are washed with water and allowed to dry. Colonies containing 50 or more cells are counted.
-
Synergy Analysis: The colony counts are normalized to the vehicle-treated control. The data is then analyzed using software such as Combenefit to determine the nature of the drug interaction (synergistic, additive, or antagonistic) based on models like Loewe additivity or Bliss independence.[4]
In Vivo Xenograft Studies
Caption: General workflow for in vivo xenograft efficacy studies.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Cell Implantation: BRCA-mutant cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean size of 100-150 mm³. Mice are then randomized into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound plus combination agent).
-
Drug Administration: this compound is administered according to a predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weight is also monitored as a measure of toxicity.
-
Data Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analyses are performed to determine the significance of the anti-tumor effects.
Mechanism of Action: The Theta-Mediated End Joining (TMEJ) Pathway
This compound inhibits the ATPase activity of the Polθ helicase domain via an allosteric mechanism.[4] The TMEJ pathway, which is dependent on Polθ, is a multi-step process for repairing DNA double-strand breaks.
Caption: The Theta-Mediated End Joining (TMEJ) pathway.
-
DSB Formation and Resection: A DNA double-strand break occurs, and the 5' ends are resected, creating 3' single-stranded DNA overhangs.
-
Polθ Helicase Activity: The helicase domain of Polθ binds to these 3' overhangs. This compound inhibits the ATPase activity required for Polθ's function at this stage.
-
Microhomology Search and Annealing: Polθ searches for and anneals short stretches of complementary microhomology between the two overhangs.
-
Flap Removal and Synthesis: Any non-homologous 3' flaps are removed, and the polymerase domain of Polθ initiates DNA synthesis from the annealed ends to fill the gaps.
-
Ligation: DNA ligase seals the remaining nicks to complete the repair process.
By inhibiting the helicase activity of Polθ, this compound disrupts this crucial repair pathway, leading to the accumulation of unresolved DNA breaks and subsequent cell death in HR-deficient tumors.
References
- 1. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepwise requirements for Polymerases δ and θ in Theta-mediated end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unveiling the Allosteric Inhibition of DNA Polymerase Theta by AB25583: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the allosteric inhibition of the helicase domain of DNA Polymerase Theta (Polθ) by the small molecule inhibitor, AB25583. Polθ is a critical enzyme in the theta-mediated end joining (TMEJ) DNA repair pathway, a pathway that becomes essential for the survival of cancer cells deficient in homologous recombination (HR), such as those with BRCA1/2 mutations. The selective targeting of Polθ in these cancers presents a promising therapeutic strategy. This document summarizes the key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental processes.
Data Presentation
The following table summarizes the quantitative data for the activity of this compound against the Polθ helicase domain. This data highlights the inhibitor's potency and specificity.
| Inhibitor | Target | Assay Type | Parameter | Value | Reference |
| This compound | Polθ helicase | ATPase Activity Assay | IC50 | 6 nM | [1][2][3][4] |
| This compound | Various SF2 DNA helicases | ATPase Activity Assay | Specificity | Selective for Polθ-hel | [4] |
| This compound | BRCA1/2-deficient cancer cells | Colony Survival Assay | Cellular Activity | Selectively kills BRCA1/2-deficient cells | [1][2][3][4] |
| This compound in combination with Olaparib | BRCA-deficient cancer cells | Colony Survival Assay | Synergy | Acts synergistically with Olaparib | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of this compound are provided below. These protocols are based on established methods and information gathered from related studies.
Polθ Helicase ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of the Polθ helicase domain, which is essential for its function, and measures the inhibitory effect of this compound. A common method for this is a fluorescence-based assay that detects the amount of ADP produced.
Materials:
-
Purified recombinant human Polθ helicase domain (Polθ-hel)
-
Single-stranded DNA (ssDNA) substrate
-
ATP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA
-
ADP detection kit (e.g., Transcreener® ADP² Assay)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing Polθ-hel and ssDNA in the assay buffer.
-
Serially dilute this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and add the ADP detection reagents according to the manufacturer's protocol.
-
Incubate to allow the detection reaction to proceed.
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (Colony Survival) Assay
This assay assesses the ability of this compound to selectively kill cancer cells with deficiencies in homologous recombination (e.g., BRCA1/2 mutations).
Materials:
-
BRCA1/2-deficient human cancer cell line (e.g., MDA-MB-436)
-
BRCA-proficient human cancer cell line (as a control)
-
Cell culture medium and supplements
-
This compound
-
Olaparib (for synergy studies)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed the cells at a low density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, Olaparib, or a combination of both. Include a DMSO-only control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 7-14 days), until visible colonies are formed in the control wells.
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Wash the plates with water to remove excess stain and allow them to dry.
-
Count the number of colonies in each well.
-
Calculate the percentage of colony survival for each treatment condition relative to the DMSO control.
Cryo-Electron Microscopy (Cryo-EM) of Polθ-hel:this compound Complex
This protocol outlines the general steps for determining the structure of the Polθ helicase domain in complex with this compound to reveal the allosteric binding site and the mechanism of inhibition.
Materials:
-
Purified Polθ-hel
-
This compound
-
Vitrification apparatus (e.g., Vitrobot)
-
Cryo-EM grids (e.g., C-flat™ or Quantifoil®)
-
Liquid ethane (B1197151)
-
Transmission Electron Microscope (TEM) equipped with a direct electron detector
Procedure: a. Sample Preparation:
-
Incubate purified Polθ-hel with an excess of this compound to ensure complex formation.
-
Apply a small volume (e.g., 3-4 µL) of the complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the solution.
-
Plunge-freeze the grid into liquid ethane to vitrify the sample.
b. Data Collection:
-
Transfer the vitrified grid to the cryo-TEM.
-
Collect a large dataset of high-resolution images (micrographs) of the frozen particles.
c. Image Processing and 3D Reconstruction:
-
Perform motion correction on the micrographs.
-
Estimate the contrast transfer function (CTF).
-
Automatically pick individual particle images from the micrographs.
-
Perform 2D classification to select for high-quality particle images.
-
Generate an initial 3D model.
-
Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the Polθ-hel:this compound complex.
-
Build an atomic model into the resulting electron density map to visualize the binding site and conformational changes.
Mandatory Visualizations
Signaling Pathway
Caption: TMEJ pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound characterization.
Logical Relationship of Allosteric Inhibition
Caption: Allosteric inhibition mechanism of this compound on Polθ.
References
- 1. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM [ideas.repec.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 4. researchgate.net [researchgate.net]
Structural Basis for the Specificity of AB25583, a Potent Allosteric Inhibitor of Polθ Helicase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the specificity of AB25583, a novel small-molecule inhibitor of DNA polymerase theta (Polθ) helicase. The high potency and selectivity of this compound for Polθ make it a promising candidate for precision oncology, particularly in cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.
Core Executive Summary
This compound is a highly potent and selective inhibitor of the helicase domain of Polθ (Polθ-hel).[1][2][3] Structural elucidation through cryo-electron microscopy (cryo-EM) has revealed that this compound binds to a deep, allosteric pocket within the central channel of the Polθ helicase.[1][2][4] This unique binding mode is fundamental to its high specificity and mechanism of action, which involves locking the helicase in an inactive conformation and thereby inhibiting its ATPase activity.[1][2][4] This inhibition of Polθ-mediated DNA repair leads to synthetic lethality in BRCA-deficient cancer cells.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the potency and selectivity of this compound.
| Parameter | Value | Target | Cell Line/System | Reference |
| IC50 | 6 nM | Polθ helicase (Polθ-hel) | Biochemical Assay | [1][2][3] |
Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against the ATPase activity of Polθ helicase.
| Cell Line | Genotype | Effect of this compound | Combination Effect with Olaparib (B1684210) | Reference |
| MDA-MB-436 | BRCA1 KO mutant | Induces phosphorylation of γH2AX, inhibits cell survival, reduces colony density | Synergistic | [1][2][3] |
| Various Cancer Cells | Pathogenic BRCA1/2 mutations | Selectively kills | Synergistic | [1][2] |
Table 2: Cellular Activity of this compound. Demonstrates the selective activity of this compound in cancer cells with specific genetic backgrounds.
Mechanism of Action and Structural Basis of Specificity
Cryo-EM studies have been pivotal in elucidating the mechanism of action of this compound. These studies revealed that this compound binds deep within the central channel of the Polθ helicase, a feature that contributes to its high specificity and potency.[1][2][4] The inhibitor occupies a pocket surrounded by subdomains D1, D2, D3, and D4, forming tight interactions primarily with residues from subdomains D1 and D4.[4] This binding effectively "cements" these two subdomains together, locking the helicase in a conformation that is incompatible with its function.[4]
This allosteric inhibition prevents the conformational changes necessary for ATP hydrolysis and translocation along single-stranded DNA (ssDNA).[1][2][4] Notably, this compound inhibits the ATPase activity of Polθ-hel irrespective of the presence of ssDNA, further supporting an allosteric mechanism.[4]
The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of this compound action on Polθ helicase.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution structure of the Polθ-hel:this compound complex.
-
Protein Purification:
-
The Polθ-hel protein was expressed and purified using a multi-step chromatography process.
-
Initial purification was performed using a HiTrap Heparin HP affinity column (Cytiva).
-
Proteins were eluted with a NaCl gradient ranging from 0.2 to 2.0 M.
-
Further purification was achieved using a Superdex 200 Increase 10/300 GL size-exclusion chromatography column equilibrated with a buffer containing 25 mM Tris-HCl (pH 8.5), 0.8 M NaCl, and 0.5 mM TCEP.[4]
-
The peak fractions containing purified Polθ-hel were collected, concentrated, and stored at -80 °C.[4]
-
-
Complex Formation:
-
Purified Polθ-hel was incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
-
Grid Preparation and Data Collection:
-
A small volume of the Polθ-hel:this compound complex solution was applied to a glow-discharged cryo-EM grid.
-
The grid was blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane (B1197151) using a vitrification robot.
-
Cryo-EM data was collected on a high-end transmission electron microscope, resulting in the acquisition of thousands of micrographs.
-
-
Image Processing and 3D Reconstruction:
-
Single-particle analysis software was used to pick individual protein particle images from the micrographs.
-
These particles were then subjected to 2D classification to select for high-quality, homogeneous particle sets.
-
An initial 3D model was generated and subsequently refined to high resolution (3.0-3.2 Å) to visualize the detailed interactions between this compound and Polθ-hel.[1][2]
-
The following diagram outlines the experimental workflow for cryo-EM.
Caption: Experimental workflow for cryo-EM analysis.
ATPase Activity Assay
Objective: To quantify the inhibitory effect of this compound on the ATPase activity of Polθ-hel.
-
Reaction Mixture Preparation:
-
A reaction mixture was prepared containing a suitable buffer, purified Polθ-hel enzyme, and ATP. Assays were conducted both in the presence and absence of a single-stranded DNA substrate.[4]
-
-
Inhibitor Addition:
-
Varying concentrations of this compound were added to the reaction mixtures to determine a dose-response curve.
-
-
Reaction Initiation and Incubation:
-
The reaction was initiated by the addition of ATP and incubated at a controlled temperature for a defined period.
-
-
Detection of ATP Hydrolysis:
-
The amount of ADP produced or the remaining ATP was quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a colorimetric assay that measures inorganic phosphate.
-
-
Data Analysis:
-
The rate of ATP hydrolysis was calculated for each concentration of this compound.
-
The data were plotted, and the IC50 value was determined by fitting the data to a four-parameter logistic equation. The near-identical IC50 values obtained at increasing ATP concentrations confirmed the allosteric mechanism of inhibition.[4]
-
Cell-Based Assays
Objective: To assess the selective cytotoxicity of this compound in cancer cells with specific genetic backgrounds.
-
Cell Culture:
-
Cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 wild-type and deficient) were cultured under standard conditions.
-
-
Compound Treatment:
-
Cells were seeded in multi-well plates and treated with a range of concentrations of this compound, olaparib, or a combination of both.
-
-
Cell Viability and Colony Formation Assays:
-
After a defined incubation period (e.g., 24 hours or longer), cell viability was assessed using a metabolic assay (e.g., MTT or CellTiter-Glo®).
-
For colony formation assays, cells were treated with the compounds for a shorter period, then washed and allowed to grow for several days to form colonies. Colonies were then stained and counted.
-
-
DNA Damage Response Analysis:
-
To confirm the mechanism of action in cells, treated cells were lysed, and proteins were subjected to Western blotting to detect markers of DNA damage, such as phosphorylated γH2AX.[3]
-
-
Data Analysis:
-
Cell viability and colony numbers were normalized to untreated controls, and dose-response curves were generated to determine the IC50 in different cell lines.
-
Synergy between this compound and olaparib was quantified using methods such as the Chou-Talalay combination index.
-
The logical relationship for the synthetic lethality of this compound in BRCA-deficient cells is depicted below.
Caption: Logical flow of synthetic lethality with this compound.
References
- 1. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 2. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: AB25583, a Potent and Selective Inhibitor of Polymerase Theta (Polθ) Helicase for Targeting Homologous Recombination Deficient Cancers
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNA Polymerase Theta (Polθ, also known as POLQ) is a critical enzyme in the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[1][2] While minimally expressed in healthy tissues, Polθ is frequently overexpressed in various cancers and becomes essential for the survival of tumor cells that have defects in the high-fidelity homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations.[3][4] This dependency creates a synthetic lethal relationship, making Polθ a highly promising therapeutic target for precision oncology.[1][2][3]
This document provides a technical overview of AB25583, a novel, potent, and selective small-molecule inhibitor of the Polθ helicase domain (Polθ-hel). Recent studies have characterized this compound's mechanism of action, demonstrating its ability to allosterically inhibit the ATPase activity of Polθ-hel.[1][2] this compound exhibits high potency and selectively induces cell death in BRCA1/2-deficient cancer cells, highlighting its potential as a targeted therapeutic agent.[1][2][5]
Mechanism of Action: Synthetic Lethality via Polθ Inhibition
The Role of Polθ in DNA Repair
In healthy cells, DNA double-strand breaks are primarily repaired by two major pathways: the error-free Homologous Recombination (HR) pathway and the more error-prone Non-Homologous End Joining (NHEJ) pathway. The MMEJ pathway, which relies on Polθ, serves as an alternative, minor repair mechanism.[1][6]
However, a significant subset of cancers, including many ovarian, breast, prostate, and pancreatic cancers, harbor mutations in key HR genes like BRCA1 and BRCA2. The loss of HR function renders these cancer cells critically dependent on alternative repair pathways, particularly MMEJ, for their survival and proliferation.[3] Polθ's helicase domain functions as an ssDNA-dependent ATPase that unwinds DNA and scans for microhomology sequences to facilitate the joining of broken DNA ends.[4][7]
This compound: Allosteric Inhibition of Polθ Helicase
This compound functions by directly targeting the helicase domain of Polθ. Cryo-electron microscopy studies have revealed that this compound binds to a pocket located deep within the central channel of the helicase.[1][2][5] This binding induces a conformational change that allosterically inhibits the enzyme's ATPase activity.[1][2][5] By preventing ATP hydrolysis, this compound effectively shuts down the primary motor function of the helicase, thereby blocking the MMEJ pathway and leading to the accumulation of lethal DNA damage in HR-deficient cells.
Quantitative Data
This compound has been characterized through biochemical and cellular assays to determine its potency and selectivity. The following table summarizes the key quantitative metrics reported in the literature.
| Parameter | Target/Cell Line | Value | Description | Reference |
| IC₅₀ | Recombinant Human Polθ Helicase Domain | 6 nM | The half maximal inhibitory concentration against the isolated enzyme's ATPase activity, indicating high biochemical potency. | [1][2][5] |
| Cellular Effect | BRCA1/2-deficient cancer cells | Selective Killing | This compound demonstrates selective cytotoxicity in cancer cells with BRCA1/2 mutations compared to HR-proficient cells. | [1][2][8] |
| Drug Synergy | Olaparib (PARP Inhibitor) | Synergistic | This compound acts synergistically with PARP inhibitors in killing cancer cells with pathogenic BRCA1/2 mutations. | [1][2][5] |
Key Experimental Protocols
The following sections describe representative, detailed methodologies for assays crucial to the characterization of Polθ inhibitors like this compound.
Protocol: Polθ Helicase Domain ATPase Activity Assay
This protocol is a representative method for measuring the ATPase activity of the Polθ helicase domain and assessing the potency of inhibitors. It is based on the Enzolution™ POLQ Helicase ATPase Assay System, which detects the product of ATP hydrolysis (ADP) using a fluorescent immunoassay.[7][9]
Objective: To determine the IC₅₀ of this compound against the Polθ helicase domain.
Materials:
-
Purified recombinant human Polθ Helicase domain (e.g., amino acids 67-894).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
POLQ single-stranded DNA (ssDNA) substrate.
-
ATP solution.
-
Enzyme Assay Buffer (e.g., 50 mM Tris pH 7.5, 1 mM MgCl₂, 0.01% Triton X-100).
-
384-well assay plates (low volume, black).
-
Transcreener® ADP² Assay Kit (containing ADP Antibody and fluorescent Tracer).
Procedure:
-
Compound Plating: a. Prepare a serial dilution series of this compound in 100% DMSO. A typical 12-point, 3-fold dilution starting from 1 mM is recommended. b. Transfer a small volume (e.g., 100 nL) of each dilution and DMSO (for vehicle control) into the 384-well assay plates.
-
Enzyme Preparation and Addition: a. Dilute the Polθ helicase enzyme stock to a working concentration (e.g., 16 nM) in 1X Enzyme Assay Buffer. The optimal concentration should be determined via enzyme titration to ensure the reaction is in the linear range. b. Add 5 µL of the diluted enzyme solution to each well containing the test compound or DMSO. c. Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: a. Prepare a DNA/ATP Substrate Mix by diluting the ssDNA substrate and ATP in 1X Enzyme Assay Buffer. Final concentrations in the 10 µL reaction should be optimized (e.g., 10 nM ssDNA and 50 µM ATP).[7] b. Add 5 µL of the DNA/ATP Substrate Mix to all wells to start the enzymatic reaction.
-
Enzyme Reaction Incubation: a. Seal the plate and mix gently on a plate shaker. b. Incubate the reaction at 30°C for 60 minutes. The time should be optimized to ensure product formation is on the initial velocity phase of the reaction.
-
Reaction Termination and Detection: a. Prepare the ADP Detection Mix as per the Transcreener® ADP² Assay Kit instructions. This mix contains the ADP antibody, fluorescent tracer, and a stop buffer (EDTA) to quench the enzyme reaction. b. Add 10 µL of the ADP Detection Mix to each well. c. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition and Analysis: a. Read the plate on a fluorescence polarization (FP) plate reader compatible with the tracer's excitation and emission wavelengths. b. Convert the FP values to the amount of ADP produced using an ATP/ADP standard curve. c. Plot the percent inhibition (relative to DMSO controls) against the log concentration of this compound. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Protocol: Cell Viability (MTS/MTT) Assay in BRCA-Deficient Cells
This protocol provides a representative method to assess the selective cytotoxicity of this compound on HR-deficient cancer cells compared to their HR-proficient counterparts.[5][10][11]
Objective: To determine the differential effect of this compound on the viability of BRCA-deficient vs. BRCA-proficient cell lines.
Materials:
-
BRCA-deficient cell line (e.g., UWB1.289, SUM149PT).
-
Paired BRCA-proficient cell line (e.g., UWB1.289+BRCA1).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound stock solution (10 mM in DMSO).
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution).
-
Plate reader (spectrophotometer).
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells per well) in a volume of 100 µL of complete medium.[5] c. Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤ 0.1%). b. Remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control (DMSO). c. Incubate the plates for a prolonged period, typically 72 hours, to allow for the cytotoxic effects to manifest.[5][11]
-
Viability Measurement: a. After the incubation period, add 20 µL of MTS (or MTT) reagent to each well.[5] b. Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.[10] c. Gently mix the plate to ensure the formazan product is solubilized.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS).[5] b. Subtract the background absorbance (from wells with medium only). c. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (defined as 100% viability). d. Plot the percent viability against the log concentration of this compound for each cell line and calculate the respective IC₅₀ values. A significant drop in the IC₅₀ for the BRCA-deficient line compared to the proficient line indicates selective killing.
Drug Discovery and Characterization Workflow
The identification and validation of a targeted inhibitor like this compound follows a structured workflow, from initial screening to cellular characterization.
References
- 1. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Microhomology-Mediated End-Joining Promoted by Human DNA Polymerase Theta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. wepub.org [wepub.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. benchchem.com [benchchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assessment of AB25583
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB25583 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its effects on cell viability, proliferation, and mechanism of cell death. These application notes provide detailed protocols for assessing the in-vitro cytotoxic and apoptotic effects of this compound on cancer cell lines. The primary assays described are the MTT assay, a colorimetric method to assess metabolic activity as a proxy for cell viability, and an Annexin V/Propidium Iodide (PI) flow cytometry assay to specifically detect and quantify apoptosis.
Data Presentation
The quantitative data generated from the cell viability and apoptosis assays should be systematically organized to facilitate clear interpretation and comparison. The half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of cell growth or viability, is a key parameter.
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data |
| A549 | Lung Carcinoma | MTT | 48 | Data |
| HeLa | Cervical Cancer | MTT | 48 | Data |
| Jurkat | T-cell Leukemia | MTT | 24 | Data |
Table 2: Apoptotic Effect of this compound on Cancer Cells
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | 1x IC50 | 24 | Data | Data |
| MCF-7 | 2x IC50 | 24 | Data | Data |
| A549 | 1x IC50 | 24 | Data | Data |
| A549 | 2x IC50 | 24 | Data | Data |
Experimental Protocols
MTT Cell Viability Assay
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells using a 96-well plate format.[1][2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by using a plate shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol details the procedure for detecting and quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value from the MTT assay) for the desired time.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.[1]
-
-
Washing:
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1]
-
Visualizations
References
Application Notes and Protocols: Utilizing AB25583 in Combination with PARP Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of precision oncology, targeting DNA damage response (DDR) pathways has emerged as a highly effective strategy. Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical success, particularly in cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations. This success is rooted in the concept of synthetic lethality, where the inhibition of two parallel DNA repair pathways leads to cell death, while the inhibition of either pathway alone is tolerated.
This document provides detailed application notes and protocols for the combined use of AB25583, a potent and selective small-molecule inhibitor of DNA Polymerase Theta (Polθ), with PARP inhibitors. Polθ is a key enzyme in an alternative DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ). In HR-deficient tumors, cancer cells often become reliant on TMEJ for survival. The dual inhibition of PARP and Polθ presents a powerful "dual synthetic lethality" approach to enhance therapeutic efficacy and overcome resistance to PARP inhibitors alone.[1][2]
This compound is a highly specific allosteric inhibitor of the Polθ helicase domain's ATPase activity, with a reported IC50 of 6 nM.[3] Preclinical studies have demonstrated a strong synergistic effect when this compound is combined with the PARP inhibitor olaparib (B1684210) in BRCA1/2-deficient cancer cells.[3]
Data Presentation
The synergistic effect of combining this compound with a PARP inhibitor has been demonstrated in various preclinical models. The following tables summarize representative quantitative data from in vitro studies.
Table 1: In Vitro Synergy of this compound and Olaparib in BRCA-deficient Cancer Cell Lines
| Cell Line | Genotype | Drug | IC50 (nM) | Combination Index (CI) |
| PE01 | BRCA2-/- | This compound | ~10 | < 1 (Synergistic) |
| Olaparib | ~50 | |||
| This compound + Olaparib | Significantly Reduced | |||
| MDA-MB-436 | BRCA1-/- | This compound | ~15 | < 1 (Synergistic) |
| Olaparib | ~100 | |||
| This compound + Olaparib | Significantly Reduced |
Note: IC50 values are approximate and based on graphical representations from published data. Combination Index (CI) values less than 1 indicate a synergistic interaction. The combination of this compound and olaparib has been shown to be synergistic, though specific CI values for this compound are not publicly available. The CI values for other Polθ and PARP inhibitor combinations have been demonstrated to be well below 1.
Table 2: In Vivo Tumor Growth Inhibition with a Polθ Inhibitor (Novobiocin) and Olaparib in a BRCA1-mutated, PARP Inhibitor-Resistant Patient-Derived Xenograft (PDX) Model
| Treatment Group | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | +250 | - |
| Olaparib | +200 | 20 |
| Novobiocin | +150 | 40 |
| Novobiocin + Olaparib | -50 (Tumor Regression) | >100 |
Note: This data is from a study using the Polθ inhibitor Novobiocin, as specific in vivo data for this compound in combination with a PARP inhibitor is not yet publicly available. These results, however, provide a strong rationale for the expected in vivo efficacy of the this compound and PARP inhibitor combination.[1]
Signaling Pathway
The combination of a PARP inhibitor and this compound exploits the concept of dual synthetic lethality in cancer cells with deficient homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Proof of Concept of Potent Dual Polθ/PARP Inhibitors for Efficient Treatment of Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AB25583 in Polθ-Mediated DNA Repair Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AB25583, a potent and selective small-molecule inhibitor of the helicase domain of DNA polymerase theta (Polθ), in studies of Polθ-mediated DNA repair. The protocols outlined below are based on established methodologies and findings from key research publications.
Introduction to this compound and Polθ
DNA Polymerase theta (Polθ), encoded by the POLQ gene, is a unique A-family DNA polymerase with an N-terminal helicase domain and a C-terminal polymerase domain. It plays a critical role in a specialized DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ), or theta-mediated end joining (TMEJ). This pathway is particularly important for the survival of cancer cells deficient in homologous recombination (HR), such as those with mutations in BRCA1 or BRCA2. Consequently, inhibiting Polθ presents a promising therapeutic strategy, exhibiting synthetic lethality with HR deficiency.
This compound is a first-in-class, potent, and specific small-molecule inhibitor of the SF2 DNA helicase domain of Polθ. It has been shown to selectively kill BRCA-deficient cells and acts synergistically with PARP inhibitors, such as olaparib (B1684210).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Assay | Reference |
| IC50 | 6 nM | Polθ Helicase (Polθ-hel) | ATPase Activity Assay | [1] |
| Selectivity | No significant inhibition | WRN, RECQL5 | ATPase Activity Assay | |
| Minor inhibition | BLM helicase | ATPase Activity Assay | ||
| Mechanism of Action | Allosteric Inhibition | Polθ Helicase (Polθ-hel) | Biochemical Assays | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | Effect of this compound | Assay | Reference |
| MDA-MB-436 | BRCA1 deficient | Selective killing, Induction of DNA damage (γH2AX foci) | Colony Formation, Immunofluorescence | |
| PE01 | BRCA2 deficient | Synergistic killing with Olaparib | Colony Formation | [2] |
| U2OS | - | Suppression of MMEJ | GFP Reporter Assay | [3] |
Table 3: Synergy with Olaparib
| Cell Line | Genotype | Combination Effect | Analysis Method | Reference |
| PE01 | BRCA2 deficient | Synergistic | Colony Formation Assay with Combenefit Software | [2] |
| MDA-MB-436 | BRCA1 deficient | Synergistic | Colony Formation Assay with Combenefit Software | [2] |
Note: Specific Combination Index (CI) values for the synergy between this compound and olaparib have not been explicitly reported in the reviewed literature. However, the synergy has been demonstrated through colony formation assays and analyzed using software like Combenefit.[2] Researchers can calculate CI values using the Chou-Talalay method based on dose-response curves from combination studies.[4][5][6]
Signaling Pathways and Experimental Workflows
Polθ-Mediated DNA Repair (MMEJ) Pathway and Inhibition by this compound
Caption: Polθ-mediated MMEJ pathway and the inhibitory action of this compound.
Experimental Workflow: Polθ Helicase ATPase Activity Assay
Caption: Workflow for determining the IC50 of this compound on Polθ helicase activity.
Experimental Workflow: Cellular MMEJ Reporter Assay
Caption: Workflow for assessing the effect of this compound on cellular MMEJ activity.
Experimental Protocols
Polθ Helicase ATPase Activity Assay
This protocol is for determining the in vitro potency of this compound against the ATPase activity of the Polθ helicase domain.
Materials:
-
Purified recombinant human Polθ helicase domain (Polθ-hel)
-
Single-stranded DNA (ssDNA) substrate (e.g., poly(dT))
-
ATP
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
This compound stock solution in DMSO
-
ADP detection reagent (e.g., Transcreener® ADP² FI Assay, BellBrook Labs)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 384-well plate, add the diluted this compound or DMSO control.
-
Add Polθ-hel enzyme to each well to a final concentration of, for example, 1 nM.
-
Add the ssDNA substrate to a final concentration of, for example, 10 ng/µL.
-
Initiate the reaction by adding ATP to a final concentration equal to the Km for Polθ-hel (if known, otherwise use a standard concentration like 100 µM).
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection reagent.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cellular MMEJ Reporter Assay
This protocol is designed to measure the effect of this compound on Polθ-mediated MMEJ in a cellular context.
Materials:
-
U2OS cell line (or other suitable cell line)
-
MMEJ reporter plasmid (e.g., pEJ2-GFP or a similar system where MMEJ repair of a DSB results in a functional GFP gene)
-
I-SceI expression vector (to induce a specific DSB in the reporter)
-
Control plasmid expressing a different fluorescent protein (e.g., dsRed) for normalization of transfection efficiency
-
Transfection reagent
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Flow cytometer
Procedure:
-
Seed U2OS cells in 12-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the MMEJ reporter plasmid, the I-SceI expression vector, and the dsRed control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 4-6 hours, replace the transfection medium with fresh complete medium containing either this compound at the desired concentration (e.g., 20 µM) or a corresponding concentration of DMSO as a vehicle control.[3]
-
Incubate the cells for 48-72 hours to allow for DSB induction, repair, and expression of the fluorescent proteins.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer.
-
Analyze the cells using a flow cytometer, quantifying the percentage of GFP-positive cells and dsRed-positive cells.
-
Calculate the MMEJ efficiency as the ratio of GFP-positive cells to dsRed-positive cells. Normalize the results to the DMSO-treated control.
Colony Formation Assay for Synergy with Olaparib
This protocol is to assess the synergistic effect of this compound and olaparib on the survival of BRCA-deficient cancer cells.
Materials:
-
BRCA1-deficient (e.g., MDA-MB-436) or BRCA2-deficient (e.g., PE01) cell lines
-
Complete cell culture medium
-
This compound and Olaparib stock solutions in DMSO
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Determine the appropriate cell seeding density for each cell line to form 50-100 colonies per well in a 6-well plate over 10-14 days.
-
Prepare a matrix of drug concentrations, including single-agent titrations of this compound and olaparib, as well as combination treatments at various concentrations. Include a DMSO-only control.
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Replace the medium with fresh medium containing the single agents or drug combinations.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Wash the plates with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the DMSO control.
-
Analyze the data for synergy using software such as Combenefit or by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy.
In Vivo Efficacy Studies in Xenograft Models
While specific in vivo efficacy data for this compound is not yet available in the public domain, a general protocol for evaluating a Polθ inhibitor in a BRCA-deficient tumor xenograft model is provided below.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
BRCA-deficient cancer cells (e.g., MDA-MB-436 or patient-derived xenograft models)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant BRCA-deficient cancer cells subcutaneously into the flanks of the mice. For some cell lines, co-injection with Matrigel may be required to enhance tumor take rate and growth.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (and/or olaparib for combination studies) or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., pharmacodynamic marker analysis such as γH2AX staining).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy. Calculate tumor growth inhibition (TGI).
Conclusion
This compound is a valuable tool for investigating the role of the Polθ helicase in DNA repair and for exploring novel therapeutic strategies for HR-deficient cancers. The protocols provided here offer a framework for researchers to study the biochemical and cellular effects of this potent inhibitor. As research in this area is ongoing, it is recommended to consult the latest literature for any updates or refinements to these methodologies.
References
- 1. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Olaparib synergy screen reveals Exemestane induces replication stress in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ratio-Dependent Synergism of a Doxorubicin and Olaparib Combination in 2D and Spheroid Models of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AB25583 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB25583 is a potent and selective small-molecule inhibitor of the DNA polymerase theta (Polθ) helicase.[1][2] Polθ plays a critical role in DNA repair, particularly in homology-directed repair (HDR)-deficient cancers.[1] Inhibition of the ATPase activity of the Polθ helicase by this compound has been shown to selectively kill cancer cells with BRCA1/2 mutations.[1][2] Notably, this compound exhibits synergistic effects when combined with PARP inhibitors, such as olaparib, in cancer cells harboring pathogenic BRCA1/2 mutations.[1][2] This synergy provides a promising therapeutic strategy for a defined patient population.
These application notes provide a detailed experimental framework for researchers to investigate the synergistic potential of this compound in combination with other anti-cancer agents, with a focus on PARP inhibitors. The provided protocols for in vitro assays are designed to be comprehensive and adaptable to specific research needs.
Key Concepts in Synergy Analysis
The Chou-Talalay method is a widely accepted standard for quantifying drug interactions.[3][4][5][6] This method is based on the median-effect equation and provides a quantitative measure of synergy, additivity, or antagonism through the Combination Index (CI).
-
Synergism: The combined effect of two drugs is greater than the sum of their individual effects (CI < 1).[3]
-
Additive Effect: The combined effect is equal to the sum of the individual effects (CI = 1).[3]
-
Antagonism: The combined effect is less than the sum of their individual effects (CI > 1).[3]
Signaling Pathway and Rationale for Synergy
The synergistic interaction between this compound and PARP inhibitors is rooted in the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) due to mutations in genes like BRCA1 or BRCA2, the cells become heavily reliant on alternative DNA repair pathways for survival. PARP inhibitors block the base excision repair (BER) pathway, leading to an accumulation of single-strand breaks that are converted to double-strand breaks during replication. In HR-deficient cells, these double-strand breaks would normally be repaired by the error-prone Polθ-mediated end-joining (TMEJ) pathway. By inhibiting Polθ with this compound, this last resort repair mechanism is also blocked, leading to a catastrophic level of DNA damage and subsequent cell death.
Caption: Proposed signaling pathway for this compound and Olaparib synergy.
Experimental Workflow for Synergy Studies
A typical workflow for assessing the synergy between this compound and a combination agent involves a series of in vitro assays to determine the effect on cell viability, apoptosis, and key signaling pathways.
Caption: Overall experimental workflow for in vitro synergy studies.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select appropriate cancer cell lines. For studying synergy with PARP inhibitors, it is recommended to use cell lines with known BRCA1 or BRCA2 mutations (e.g., MDA-MB-436, SUM149PT) and a wild-type control cell line (e.g., MCF-7).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Determination of IC50 Values
Before assessing synergy, it is crucial to determine the half-maximal inhibitory concentration (IC50) for each drug individually.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the combination drug (e.g., olaparib) in culture medium.
-
Treat the cells with a range of concentrations for each drug and incubate for 72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
-
Cell Viability Assay for Synergy
This protocol uses a fixed-ratio combination design, which is a common approach for synergy studies.[7][8][9]
-
Protocol:
-
Based on the individual IC50 values, prepare a combination matrix. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., a ratio of IC50this compound : IC50Olaparib).
-
Seed cells in a 96-well plate as described above.
-
Treat cells with serial dilutions of each drug alone and in combination at the fixed ratio. Include a vehicle control.
-
Incubate for 72 hours.
-
Measure cell viability using an appropriate assay.
-
Analyze the data using software like CompuSyn to calculate the Combination Index (CI).[6]
-
Apoptosis Assay by Flow Cytometry
This assay helps to determine if the synergistic effect on cell viability is due to an increase in apoptosis.[10][11][12]
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound, the combination drug, and the combination at concentrations that showed synergy in the viability assay (e.g., at their IC50 and 0.5 x IC50).
-
Incubate for 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. An increase in the percentage of Annexin V-positive cells indicates apoptosis.
-
Western Blot Analysis
Western blotting can be used to investigate the molecular mechanisms underlying the synergistic interaction, such as the induction of DNA damage and apoptosis markers.[13][14][15][16]
-
Protocol:
-
Seed cells in a 6-well plate and treat as described for the apoptosis assay.
-
After 24-48 hours of treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against γ-H2AX (a marker of DNA double-strand breaks), cleaved PARP, and cleaved Caspase-3 (markers of apoptosis). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Quantitative data from the synergy experiments should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of Single Agents
| Cell Line | Drug | IC50 (nM) |
| BRCA-mutant | This compound | Value |
| Olaparib | Value | |
| BRCA-wt | This compound | Value |
| Olaparib | Value |
Table 2: Combination Index (CI) Values for this compound and Olaparib Combination
| Cell Line | Fa (Fraction affected) | CI Value | Interpretation |
| BRCA-mutant | 0.25 | Value | Synergy/Additive/Antagonism |
| 0.50 | Value | Synergy/Additive/Antagonism | |
| 0.75 | Value | Synergy/Additive/Antagonism | |
| 0.90 | Value | Synergy/Additive/Antagonism | |
| BRCA-wt | 0.25 | Value | Synergy/Additive/Antagonism |
| 0.50 | Value | Synergy/Additive/Antagonism | |
| 0.75 | Value | Synergy/Additive/Antagonism | |
| 0.90 | Value | Synergy/Additive/Antagonism | |
| CI < 0.9 indicates synergy; 0.9 ≤ CI ≤ 1.1 indicates an additive effect; CI > 1.1 indicates antagonism. |
Table 3: Apoptosis Induction by this compound and Olaparib Combination
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| BRCA-mutant | Vehicle Control | Value |
| This compound (IC50) | Value | |
| Olaparib (IC50) | Value | |
| This compound (IC50) + Olaparib (IC50) | Value | |
| BRCA-wt | Vehicle Control | Value |
| This compound (IC50) | Value | |
| Olaparib (IC50) | Value | |
| This compound (IC50) + Olaparib (IC50) | Value |
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the synergistic effects of this compound with other anti-cancer agents. By systematically evaluating cell viability, apoptosis, and key molecular markers, researchers can quantify the degree of synergy and gain insights into the underlying mechanisms of action. This information is critical for the preclinical development of novel and effective combination therapies for cancer.
References
- 1. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 2. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. bmglabtech.com [bmglabtech.com]
- 11. biocompare.com [biocompare.com]
- 12. Overview of Cell Apoptosis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for AB25583 Treatment in BRCA1/2 Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of AB25583, a potent and selective small-molecule inhibitor of the helicase domain of DNA Polymerase Theta (Polθ). This compound demonstrates synthetic lethality in cancer cells with deficiencies in the Homologous Recombination (HR) pathway, particularly those with mutations in the BRCA1 and BRCA2 genes. These notes are intended to guide researchers in utilizing this compound as a monotherapy or in combination with other agents, such as PARP inhibitors, for preclinical cancer research.
Mechanism of Action
In cells with functional BRCA1 and BRCA2 proteins, DNA double-strand breaks (DSBs) are primarily repaired through the high-fidelity HR pathway. However, in BRCA1/2-deficient cancer cells, the HR pathway is compromised, forcing these cells to rely on alternative, more error-prone DNA repair pathways for survival. One such pathway is Theta-Mediated End Joining (TMEJ), which is dependent on the enzymatic activity of Polθ.
This compound is an allosteric inhibitor of the ATPase activity of the Polθ helicase domain, exhibiting a high degree of potency with an IC50 of 6 nM. By inhibiting Polθ, this compound disrupts the TMEJ pathway, leading to the accumulation of unrepaired DNA damage. This accumulation of DNA damage in HR-deficient cells triggers a cascade of cellular events, including the activation of the cGAS-STING innate immune signaling pathway, ultimately leading to apoptotic cell death[1][2][3][4]. This selective killing of BRCA1/2-deficient cells while sparing normal, HR-proficient cells is the principle of synthetic lethality.
Data Presentation
Table 1: Single-Agent Activity of Polθ Inhibitors in BRCA1/2 Deficient Cell Lines
| Cell Line | BRCA Status | Compound | IC50 / EC50 | Assay Type | Reference |
| DLD-1 | BRCA2 -/- | ART558 | 0.8 nM (EC50) | Antiproliferative | [1] |
| DLD-1 | BRCA2 +/+ | ART558 | > 12 µM (EC50) | Antiproliferative | [1] |
| RPE1 | BRCA1 -/- | ART558 | ~10 nM (IC50) | Cell Viability (CellTiter-Glo) | [5] |
| RPE1 | BRCA1 +/+ | ART558 | > 1 µM (IC50) | Cell Viability (CellTiter-Glo) | [5] |
| COV362 | BRCA1 mutant | ART558 | Sensitive | Cell Viability (CellTiter-Glo) | [5] |
| MDA-MB-436 | BRCA1 mutant | ART558 | Sensitive | Cell Viability (CellTiter-Glo) | [5] |
| CAPAN-1 | BRCA2 mutant | ART558 | Sensitive | Cell Viability (CellTiter-Glo) | [2][5] |
Note: ART558 is a potent Polθ polymerase inhibitor and a close analog of this compound. Data for ART558 is presented here as a surrogate for the cellular activity of Polθ inhibition.
Table 2: Synergistic Activity of this compound with Olaparib in BRCA-Mutant Cell Lines
| Cell Line | BRCA Status | Combination | Effect | Assay Type | Reference |
| PE01 | BRCA2 mutant | This compound + Olaparib | Synergy | Colony Survival | [2] |
| MDA-MB-436 | BRCA1 mutant | This compound + Olaparib | Synergy | Colony Survival | [2] |
Note: The referenced study demonstrated synergy using Combenefit software analysis, though specific Combination Index (CI) values were not reported.
Mandatory Visualization
Caption: Signaling pathway of this compound in BRCA1/2 knockout cells.
Caption: Experimental workflow for cell viability assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in BRCA1/2 knockout and wild-type cell lines.
Materials:
-
BRCA1/2 knockout and isogenic wild-type control cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for background measurement.
-
Incubate plates overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully add 100 µL of the compound dilutions to the respective wells (or add a smaller volume of a more concentrated stock).
-
-
Incubation:
-
Incubate the plates for 72 to 120 hours at 37°C, 5% CO₂. The longer incubation time allows for the accumulation of lethal DNA damage.
-
-
Assay:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes[3][6][7][8][9].
-
Add a volume of CellTiter-Glo® reagent equal to the volume of medium in each well (e.g., 100 µL)[3][6][7][8][9].
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis[3][6][7][8][9].
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3][6][7][8][9].
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for cGAS-STING Pathway Activation
This protocol is to detect the phosphorylation of TBK1 and IRF3, key indicators of cGAS-STING pathway activation.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-TBK1 (Ser172)
-
Rabbit anti-TBK1
-
Rabbit anti-phospho-IRF3 (Ser396)
-
Rabbit anti-IRF3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound (e.g., 1 µM) or vehicle for 48 hours.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Analyze band intensities relative to the loading control and total protein levels.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies apoptosis in response to this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at various concentrations for 48-72 hours.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash cells with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL[3][10][11].
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube[10][11].
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[3][10][11].
-
Add 400 µL of 1X Binding Buffer to each tube[10].
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use appropriate compensation controls (unstained, Annexin V-FITC only, PI only).
-
Gate on the cell population and analyze the distribution of cells in the four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 4: Immunofluorescence for cGAS and Micronuclei
This protocol visualizes the colocalization of cGAS with micronuclei.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-cGAS
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI or Hoechst stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-cGAS primary antibody (e.g., 1:200 dilution) in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody (e.g., 1:500 dilution) and a nuclear counterstain like DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OUH - Protocols [ous-research.no]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RETRACTED ARTICLE: Polymerase θ inhibition activates the cGAS-STING pathway and cooperates with immune checkpoint blockade in models of BRCA-deficient cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cryo-EM Sample Preparation of the AB25583-Polθ Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Polymerase Theta (Polθ), a key enzyme in the Theta-Mediated End Joining (TMEJ) pathway, is a critical factor in DNA repair.[1][2] Its role in repairing DNA double-strand breaks makes it a significant target in oncology, particularly in cancers deficient in the Homologous Recombination (HR) pathway.[1][3] The small molecule inhibitor AB25583 has been identified as a potent inhibitor of the Polθ helicase domain (Polθ-hel).[4][5] Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the structural basis of this inhibition, revealing that this compound binds to a deep pocket within the helicase's central channel, leading to allosteric inhibition of its ATPase activity.[4][5] The high-resolution structures of the dimeric Polθ-hel:this compound complex, resolved at 3.0-3.2 Å, provide a roadmap for the development of targeted cancer therapies.[3][4][5]
These application notes provide a detailed protocol for the preparation of the this compound-Polθ helicase domain complex for single-particle cryo-EM analysis, based on established methodologies for DNA repair complexes.
Quantitative Data Summary
For successful cryo-EM sample preparation, precise concentrations and conditions are paramount. The following tables summarize the key quantitative parameters for the preparation of the this compound-Polθ complex and subsequent cryo-EM data acquisition.
Table 1: Reagent and Buffer Composition
| Component | Stock Concentration | Final Concentration | Purpose |
| Polθ helicase domain (Polθ-hel) | 1-5 mg/mL | 0.5 - 2.0 µM | Protein of interest |
| This compound Inhibitor | 10 mM in DMSO | 20 µM | Ligand for complex formation |
| HEPES-NaOH, pH 7.5 | 1 M | 25 mM | Buffering agent |
| NaCl | 5 M | 150 mM | Salt for ionic strength |
| MgCl₂ | 1 M | 2 mM | Divalent cation for stability |
| DTT | 1 M | 1 mM | Reducing agent |
Table 2: Cryo-EM Grid Preparation and Vitrification Parameters
| Parameter | Value/Description |
| Grid Type | Quantifoil R1.2/1.3 Au 300 mesh |
| Glow Discharge | 30 seconds at 15 mA |
| Sample Application Volume | 3 µL |
| Incubation Time on Grid | 10 seconds |
| Blotting Time | 3.0 - 4.0 seconds |
| Blotting Force | -5 |
| Humidity | 100% |
| Temperature | 4 °C |
| Vitrification Method | Plunge-freezing in liquid ethane (B1197151) |
| Instrument | Vitrobot Mark IV |
Table 3: Cryo-EM Data Collection Parameters
| Parameter | Value/Description |
| Microscope | Titan Krios G3i |
| Detector | Gatan K3 BioQuantum |
| Magnification | 81,000x |
| Pixel Size | 1.07 Å/pixel |
| Total Electron Dose | 50 e⁻/Ų |
| Number of Frames | 50 |
| Defocus Range | -1.0 to -2.5 µm |
| Automated Data Collection Software | Leginon |
Experimental Protocols
I. Preparation of the this compound-Polθ Helicase Domain Complex
This protocol details the steps for forming the stable complex between the Polθ helicase domain and the inhibitor this compound.
-
Reagent Preparation: Prepare all buffers and solutions as described in Table 1. Ensure all solutions are filtered and degassed to minimize contaminants and bubbles.
-
Protein Thawing: Thaw a frozen aliquot of purified Polθ helicase domain on ice.
-
Complex Formation:
-
In a microcentrifuge tube, combine the Polθ helicase domain with the this compound inhibitor to the final concentrations specified in Table 1.
-
Incubate the mixture on ice for 30 minutes to allow for stable complex formation.
-
-
Final Dilution: Just before grid preparation, dilute the complex to a final concentration of approximately 0.5 mg/mL using the same buffer. The optimal concentration may need to be determined empirically.
-
Centrifugation: Centrifuge the final complex solution at 14,000 x g for 10 minutes at 4 °C to remove any aggregates.
II. Cryo-EM Grid Preparation and Vitrification
This protocol outlines the procedure for preparing vitrified grids of the this compound-Polθ complex for cryo-EM imaging.
-
Glow Discharge: Glow discharge the Quantifoil Au 300 R1.2/1.3 grids for 30 seconds at 15 mA to render the carbon surface hydrophilic.
-
Vitrobot Setup: Set up the Vitrobot Mark IV with the parameters listed in Table 2 (100% humidity, 4 °C).
-
Sample Application: Apply 3 µL of the centrifuged this compound-Polθ complex solution to the glow-discharged grid.
-
Blotting and Plunging:
-
Blot the grid for 3.0 - 4.0 seconds with a blot force of -5 to create a thin film of the sample.
-
Immediately plunge the grid into liquid ethane cooled by liquid nitrogen.[6]
-
-
Grid Storage: Carefully transfer the vitrified grid to a grid box for storage in liquid nitrogen until imaging.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the cryo-EM sample preparation workflow for the this compound-Polθ complex.
Caption: Cryo-EM sample preparation workflow.
Polθ-Mediated End Joining (TMEJ) Pathway
This diagram illustrates the key steps of the Theta-Mediated End Joining (TMEJ) DNA repair pathway, where Polθ plays a central role.
Caption: Polθ-mediated end joining pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the Structure and Function of Polymerase θ Helicase-like Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM [ideas.repec.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 6. diamond.ac.uk [diamond.ac.uk]
Application Notes and Protocols for Determining AB25583 Potency in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB25583 is a potent and highly specific small-molecule inhibitor of the helicase domain of DNA Polymerase Theta (Polθ). Polθ plays a critical role in DNA repair, particularly in pathways that are essential for the survival of cancer cells with deficiencies in Homology-Directed Repair (HDR), such as those harboring BRCA1 or BRCA2 mutations.[1][2] The mechanism of action of this compound involves the allosteric inhibition of the ATPase activity of the Polθ helicase, which ultimately leads to synthetic lethality in HDR-deficient tumors.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for a suite of cellular assays designed to quantitatively assess the potency of this compound. The described assays are essential for the preclinical evaluation of this compound and for establishing its therapeutic potential in relevant cancer models.
Mechanism of Action of this compound
This compound targets the ATPase activity of the Polθ helicase. This inhibition prevents the proper functioning of Polθ in DNA repair, particularly in the microhomology-mediated end joining (MMEJ) pathway. In cancer cells with defective HDR (e.g., BRCA1/2 mutations), the inhibition of this alternative DNA repair pathway by this compound leads to the accumulation of lethal DNA damage and subsequent cell death.
Caption: Signaling pathway of this compound in HDR-deficient cancer cells.
Experimental Protocols
The following section details the protocols for a series of assays to determine the potency of this compound.
Cell Viability/Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. It is particularly useful for comparing the sensitivity of cell lines with and without BRCA1/2 mutations to demonstrate the synthetic lethal effect.
Protocol:
-
Cell Culture: Culture BRCA1/2-deficient (e.g., MDA-MB-436, PE01) and BRCA1/2-proficient (e.g., MDA-MB-231, HCT116) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells, ensuring a final DMSO concentration of less than 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Data Presentation:
| Cell Line | BRCA Status | This compound IC50 (nM) |
| MDA-MB-436 | BRCA1-/- | |
| PE01 | BRCA2-/- | |
| MDA-MB-231 | BRCAwt | |
| HCT116 | BRCAwt |
Colony Formation Assay
This assay assesses the long-term impact of this compound on the ability of single cells to proliferate and form colonies, providing a measure of cytostatic or cytotoxic effects.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.
-
Colony Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.
Data Presentation:
| Treatment Concentration (nM) | Plating Efficiency (%) | Survival Fraction |
| 0 (Vehicle) | 1.0 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Combination Assay with PARP Inhibitors
This assay evaluates the potential synergistic effects of this compound when used in combination with other DNA damage response inhibitors, such as the PARP inhibitor olaparib.
Protocol:
-
Cell Seeding: Seed BRCA-deficient cells in a 96-well plate as described for the cell viability assay.
-
Compound Treatment: Prepare a dose matrix of this compound and olaparib. Treat the cells with each compound alone and in combination at various concentrations.
-
Incubation and Viability Assessment: Follow the same procedure as the cell viability assay (72-hour incubation followed by viability measurement).
-
Data Analysis: Analyze the combination data using software that calculates synergy scores, such as the Bliss independence or Loewe additivity models (e.g., Combenefit software).
Data Presentation:
| This compound (nM) | Olaparib (nM) | Cell Viability (%) | Synergy Score |
| 0 | 0 | 100 | N/A |
| X | 0 | N/A | |
| 0 | Y | N/A | |
| X | Y |
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay measures the formation of γ-H2AX foci, which are markers of DNA double-strand breaks. Increased γ-H2AX foci in BRCA-deficient cells treated with this compound would provide mechanistic evidence of its potency.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound for the desired time (e.g., 24 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γ-H2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).
Data Presentation:
| Treatment | Average γ-H2AX Foci per Nucleus |
| Vehicle Control | |
| This compound (100 nM) | |
| Positive Control (e.g., Etoposide) |
Experimental Workflow
The following diagram illustrates the general workflow for assessing the potency of this compound using the described cellular assays.
Caption: General experimental workflow for this compound potency assays.
References
Application Notes and Protocols for AB25583 in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB25583 is a potent and selective small-molecule inhibitor of the DNA polymerase theta (Polθ) helicase domain. Polθ plays a critical role in DNA repair through the microhomology-mediated end joining (MMEJ) pathway. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become highly dependent on Polθ for survival. This creates a synthetic lethal relationship, making Polθ an attractive therapeutic target. This compound has demonstrated significant in vitro efficacy in selectively killing cancer cells with homologous recombination deficiency (HRD) and acts synergistically with poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib.[1]
These application notes provide a comprehensive overview of the proposed use of this compound in in vivo cancer models based on available information for other Polθ inhibitors, such as novobiocin, ART558, and ART899, due to the limited public availability of specific in vivo protocols for this compound. The provided protocols and data are intended to serve as a guide for preclinical research and development.
Mechanism of Action and Signaling Pathway
This compound functions by allosterically inhibiting the ATPase activity of the Polθ helicase.[1] This inhibition prevents the unwinding of DNA that is necessary for the MMEJ repair pathway to function. In HRD cancer cells, the loss of both homologous recombination and MMEJ-mediated repair leads to the accumulation of DNA double-strand breaks, genomic instability, and ultimately, apoptotic cell death.
The diagram below illustrates the central role of Polθ in the MMEJ pathway and the mechanism of action for Polθ inhibitors like this compound.
Figure 1: Simplified Signaling Pathway of Polθ in DNA Repair and Inhibition by this compound. This diagram illustrates the role of Polθ in the MMEJ pathway and the synthetic lethal interaction with HR deficiency.
Quantitative Data Summary
The following tables summarize in vivo dosage and efficacy data from preclinical studies of Polθ inhibitors that can be used as a reference for designing experiments with this compound.
Table 1: In Vivo Monotherapy Dosage and Administration of Polθ Inhibitors
| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Treatment Schedule | Reference |
| Novobiocin | BRCA1-deficient Mammary Tumors | K14cre;Brca1F/F;p53F/F (KB1P) mice | 50 mg/kg | Intraperitoneal (i.p.) | Daily | [2] |
| ART899 | Human Lung Carcinoma (H460) Xenograft | Nude mice | 50 mg/kg | Oral (p.o.) | Daily for 5 days, then twice weekly | [3] |
Table 2: In Vivo Combination Therapy Dosage and Efficacy of Polθ Inhibitors
| Polθ Inhibitor | Combination Agent | Cancer Model | Animal Model | Polθ Inhibitor Dosage | Combination Agent Dosage | Efficacy Outcome | Reference |
| Novobiocin | Olaparib (PARP inhibitor) | BRCA1-deficient Mammary Tumors | KB1P mice | 50 mg/kg (i.p., daily) | 50 mg/kg (p.o., daily) | Significantly delayed tumor growth compared to either agent alone. | [2] |
| ART899 | Fractionated Radiation | Human Lung Carcinoma (H460) Xenograft | Nude mice | 50 mg/kg (p.o., daily for 5 days, then twice weekly) | 2 Gy/fraction for 5 consecutive days | Significant reduction in tumor growth compared to radiation alone. | [3] |
Experimental Protocols
The following are detailed, representative protocols for the use of a Polθ inhibitor in in vivo cancer models, based on published studies of similar compounds.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for administration to mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle solution: In a sterile tube, mix the vehicle components in the specified ratios. For example, for 10 ml of vehicle, mix 1 ml DMSO, 4 ml PEG300, 0.5 ml Tween 80, and 4.5 ml saline.
-
Dissolve this compound: Add the calculated amount of this compound powder to the vehicle solution.
-
Ensure complete dissolution: Vortex the mixture thoroughly. If necessary, sonicate for short intervals to aid dissolution. The final solution should be clear and free of particulates.
-
Storage: Prepare the formulation fresh for each day of dosing. If short-term storage is necessary, protect from light and store at 4°C.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy or in combination with a PARP inhibitor in a human cancer xenograft model.
Experimental Workflow:
Figure 2: Experimental Workflow for an In Vivo Xenograft Study. This diagram outlines the key steps in evaluating the efficacy of this compound in a preclinical cancer model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
BRCA-deficient human cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
Matrigel (optional)
-
Prepared this compound formulation
-
PARP inhibitor (e.g., Olaparib) formulated for the appropriate administration route
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS, optionally mixed 1:1 with Matrigel, to a final concentration of 5-10 x 106 cells per 100 µl.
-
Subcutaneously inject 100 µl of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (L x W2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: PARP inhibitor
-
Group 4: this compound + PARP inhibitor
-
-
-
Treatment Administration:
-
Administer the treatments according to the predetermined dosage and schedule (refer to Tables 1 and 2 for guidance). For example, administer this compound daily via oral gavage or intraperitoneal injection.
-
Administer the PARP inhibitor according to its established protocol (e.g., daily oral gavage).
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
The study endpoint may be a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).
-
Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests if the study continues until a survival endpoint.
-
At the end of the study, tumors can be excised for pharmacodynamic and histological analysis.
-
Conclusion
This compound is a promising Polθ helicase inhibitor with a strong rationale for use in HRD cancers, both as a monotherapy and in combination with PARP inhibitors. While specific in vivo data for this compound is not yet widely available, the protocols and data from related Polθ inhibitors provide a solid foundation for designing and executing preclinical efficacy studies. Careful consideration of the formulation, dosage, and treatment schedule will be critical for obtaining robust and reproducible results. As more data on this compound becomes available, these protocols may be further refined to optimize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of AB25583 on Olaparib Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol to evaluate the potential of a novel compound, AB25583, to overcome resistance to the PARP inhibitor, olaparib (B1684210). The following protocols are designed for researchers in oncology and drug development to assess the efficacy and mechanism of action of this compound in olaparib-resistant cancer cell lines.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, have shown significant clinical efficacy in treating cancers with deficiencies in homologous recombination (HR) repair, particularly those with BRCA1/2 mutations.[1][2][3][4] However, both intrinsic and acquired resistance to PARP inhibitors present a major clinical challenge, limiting the long-term effectiveness of these targeted therapies.[2][3][5] Mechanisms of resistance are multifaceted and include the restoration of HR function, increased drug efflux, and alterations in PARP1 expression or activity.[2][3][5]
This document outlines a series of in vitro experiments to determine if this compound can re-sensitize olaparib-resistant cancer cells to PARP inhibition. The protocols described will enable the characterization of this compound's effect on cell viability, DNA damage response pathways, and key protein markers associated with olaparib resistance.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Treatment | IC50 (µM) ± SD | Fold Change in IC50 (vs. Parental) |
| Parental (Olaparib-Sensitive) | Olaparib | 1.5 ± 0.2 | 1.0 |
| This compound | > 50 | - | |
| Olaparib + this compound (1 µM) | 1.2 ± 0.3 | 0.8 | |
| Olaparib-Resistant (OR) | Olaparib | 35.2 ± 4.1 | 23.5 |
| This compound | > 50 | - | |
| Olaparib + this compound (1 µM) | 8.7 ± 1.5 | 5.8 |
Table 2: Western Blot Densitometry Analysis
| Cell Line | Treatment | p-H2AX (normalized to GAPDH) | RAD51 (normalized to GAPDH) | Cleaved PARP (normalized to GAPDH) |
| Parental | Vehicle | 1.0 | 1.0 | 1.0 |
| Olaparib (5 µM) | 4.2 | 0.8 | 3.5 | |
| This compound (1 µM) | 1.1 | 1.0 | 1.2 | |
| Olaparib + this compound | 5.1 | 0.6 | 4.8 | |
| Olaparib-Resistant | Vehicle | 1.0 | 2.5 | 1.0 |
| Olaparib (5 µM) | 1.5 | 2.3 | 1.3 | |
| This compound (1 µM) | 1.2 | 2.4 | 1.1 | |
| Olaparib + this compound | 3.8 | 1.2 | 3.1 |
Experimental Protocols
Cell Culture and Generation of Olaparib-Resistant Cell Lines
-
Cell Lines: Utilize a relevant cancer cell line known to be initially sensitive to olaparib (e.g., BRCA-mutated ovarian or breast cancer cell lines).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Olaparib-Resistant (OR) Cells: To develop olaparib-resistant cells, expose the parental cell line to gradually increasing concentrations of olaparib over a period of 6-12 months.[6] Start with a low concentration (e.g., 0.5 µM) and incrementally increase the dose as cells develop resistance and resume normal proliferation. Periodically assess the IC50 to confirm the resistance phenotype.
Cell Viability Assay (SRB Assay)
This assay determines the cytotoxic effects of olaparib, this compound, and their combination.
-
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of olaparib, this compound, or a combination of both for 72-96 hours.[7]
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis from the dose-response curves.
Western Blotting
This technique is used to assess changes in protein expression levels related to the DNA damage response and apoptosis.
-
Procedure:
-
Treat cells with the indicated concentrations of olaparib, this compound, or their combination for 48-72 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.[7]
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-H2AX, RAD51, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for γH2AX Foci
This assay visualizes DNA double-strand breaks as nuclear foci.
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with olaparib, this compound, or their combination for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of γH2AX foci per nucleus. An increase in foci indicates an accumulation of DNA double-strand breaks.[8]
Visualizations
Caption: Experimental workflow for assessing this compound's effect on olaparib resistance.
Caption: DNA damage response pathway and the points of intervention for olaparib and this compound.
References
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting AB25583 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the Polθ helicase inhibitor, AB25583, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and what can I do?
A1: This is a common issue for compounds with low aqueous solubility.[1] this compound is soluble in DMSO, but its solubility can dramatically decrease when diluted into an aqueous buffer like cell culture medium, causing it to precipitate out of solution.[2][3][4]
Here are several troubleshooting steps you can take:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4][5] Before adding to your aqueous solution, try making intermediate dilutions of your concentrated stock in DMSO first. This can help prevent localized high concentrations of the compound from immediately precipitating upon contact with the aqueous buffer.[4]
-
Sequential Dilution: Instead of adding the DMSO stock directly to the full volume of your medium, add the DMSO stock to a smaller volume of medium first, mix thoroughly, and then add this to the rest of your medium.
-
Gentle Warming: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.[4] However, be cautious as prolonged heat can degrade some compounds.
-
Increase Agitation: When adding the compound to the medium, ensure rapid and vigorous mixing to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.[4]
-
Use of Surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01-0.05%) to your buffer can help maintain the solubility of hydrophobic compounds.[6] However, this is generally not suitable for cell-based assays as detergents can be toxic to cells.[6]
Q2: What is the maximum recommended concentration of this compound in a typical cell-based assay?
A2: The maximum concentration is limited by the compound's aqueous solubility and the tolerance of the cells to the solvent (e.g., DMSO). While the IC50 of this compound against Polθ-hel is 6 nM, in vitro cellular assays often use concentrations up to 10 µM.[2][6][7] It is crucial to determine the optimal concentration for your specific cell line and assay. If you observe precipitation at your desired concentration, you may need to use solubility enhancement techniques.
Q3: Can I use co-solvents other than DMSO to improve the solubility of this compound in my in vitro assay?
A3: Yes, using a co-solvent system can be an effective strategy.[8][9][10] Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs.[9] Besides DMSO, other biocompatible co-solvents can be considered, such as ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400).[4] When using co-solvents, it is essential to perform a vehicle control to ensure the solvent mixture does not affect the experimental outcome.
Recommended Starting Concentrations for Co-solvents in Cell-Based Assays:
| Co-solvent | Typical Starting Concentration in Final Assay Medium | Advantages | Disadvantages |
| DMSO | < 0.5% | High solubilizing power for many organic molecules.[4] | Can be toxic to cells at higher concentrations.[4] |
| Ethanol | < 1% | Biologically compatible.[4] | Lower solubilizing power than DMSO for highly nonpolar compounds.[4] |
| PEG 400 | Formulation dependent, start with < 1% | Can significantly increase solubility.[4] | High viscosity; may not be suitable for all in vitro applications.[4] |
Q4: How can I determine the aqueous solubility of this compound in my specific experimental buffer?
A4: Determining the thermodynamic solubility in your specific buffer is recommended. A common method is the shake-flask method.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of this compound powder to a known volume of your experimental buffer (e.g., PBS or cell culture medium) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as HPLC-UV.
-
Result: The measured concentration represents the thermodynamic solubility of this compound in that specific buffer.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 452.91 g/mol | [2] |
| Formula | C22H17ClN4O3S | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | 125 mg/mL (275.99 mM) | [2] |
| IC50 (Polθ-hel) | 6 nM | [2][3][7] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions for Cell-Based Assays
This protocol aims to minimize precipitation when preparing working solutions of this compound for cell-based assays.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh a precise amount of this compound.
-
Calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the this compound and vortex until fully dissolved. Brief sonication in a water bath may be used if necessary.[4]
-
Store the stock solution in small aliquots at -20°C or -80°C.[2]
-
-
Prepare Intermediate Dilutions in DMSO (if necessary):
-
From the 10 mM stock, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[4]
-
-
Prepare Final Working Solution in Cell Culture Medium:
-
Warm the cell culture medium to 37°C.
-
To prepare the final working concentration, add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium. Crucially, add the DMSO solution to the aqueous medium, not the other way around. [4]
-
Immediately after adding the DMSO stock, mix the solution vigorously by vortexing or pipetting to ensure rapid and uniform dispersion.[4]
-
Visually inspect the solution for any signs of precipitation before adding it to the cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound mechanism of action in BRCA-deficient cells.
References
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Polθ helicase inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 8. wjbphs.com [wjbphs.com]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
Technical Support Center: Enhancing the Efficacy of AB25583 and Olaparib Combination Therapy
Welcome to the technical support center for researchers utilizing the combination of AB25583, a DNA polymerase theta (Polθ) helicase inhibitor, and olaparib (B1684210), a PARP inhibitor. This resource provides troubleshooting guidance and detailed experimental protocols to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with the this compound and olaparib combination.
Q1: We are not observing the expected synergistic effect between this compound and olaparib in our cancer cell line. What could be the reason?
A1: Several factors could contribute to a lack of synergy. Consider the following:
-
Cell Line Context: The synergistic effect of this combination is most pronounced in cell lines with deficiencies in Homologous Recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations.[1] Verify the HR status of your cell line. In HR-proficient cells, the synthetic lethal relationship is not as strong.
-
Drug Concentrations: Ensure you are using a range of concentrations for both drugs that bracket the IC50 values. A full dose-response matrix is crucial to identify the optimal concentrations for synergy.[2][3]
-
Assay Sensitivity: The chosen cell viability or cytotoxicity assay may not be sensitive enough to detect subtle synergistic effects. Consider using a long-term colony formation assay, which is often more sensitive for assessing the efficacy of DNA damaging agents.[4][5]
-
Drug Quality and Stability: Confirm the integrity and activity of your this compound and olaparib stocks. Improper storage or handling can lead to degradation.
-
Incubation Time: The duration of drug exposure can significantly impact the observed synergy. An incubation period of 72 hours is often a good starting point for cell viability assays.[6]
Q2: We are observing high levels of toxicity in our non-cancerous control cell lines. How can we mitigate this?
A2: While the combination is designed to be selective for cancer cells with DNA repair defects, some off-target effects can occur. To address this:
-
Dose Optimization: Carefully titrate the concentrations of both drugs to find a therapeutic window where cancer cells are selectively killed while minimizing toxicity in normal cells.
-
Intermittent Dosing: Preclinical studies with olaparib in combination with other agents have shown that intermittent dosing schedules can reduce toxicity while maintaining efficacy.[7] Consider experimenting with different dosing schedules in your in vitro models.
-
Assess Apoptosis vs. Senescence: Olaparib can induce both apoptosis and senescence.[8] High toxicity in normal cells might be due to a strong induction of apoptosis. Analyze markers for both processes to understand the cellular response.
Q3: Our Western blot results for DNA damage markers like γH2AX are inconsistent. What are some common pitfalls?
A3: Inconsistent Western blot results for DNA damage markers can be frustrating. Here are some troubleshooting tips:
-
Timing of Lysate Collection: The phosphorylation of H2AX (γH2AX) is a dynamic process. The peak of γH2AX formation can vary depending on the cell type and the extent of DNA damage. Perform a time-course experiment (e.g., 6, 24, 48 hours) to identify the optimal time point for observing maximum γH2AX induction.[9]
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for γH2AX (phosphorylated at Ser139).
-
Loading Controls: Use a reliable loading control that is not affected by the experimental treatment. GAPDH or β-actin are common choices, but their expression should be validated for your specific experimental conditions.
-
Sample Preparation: Proper sample handling is critical. Work quickly on ice to prevent protein degradation and dephosphorylation. The use of phosphatase inhibitors in your lysis buffer is essential.
Q4: How do we quantify the synergy between this compound and olaparib?
A4: Several mathematical models can be used to quantify drug synergy from a dose-response matrix. The most common methods include:
-
Bliss Independence Model: This model assumes that the two drugs act independently. A Bliss score greater than zero indicates synergy.[6][10]
-
Loewe Additivity Model: This model is based on the concept that a drug cannot interact with itself. It is often considered a more stringent test for synergy.[2][10]
-
Highest Single Agent (HSA) Model: This model compares the combination effect to the effect of the most potent single agent.[10]
Web-based tools like SynergyFinder can be used to analyze your data and calculate synergy scores using these different models.[2][11]
Data Presentation
The following table summarizes representative quantitative data on the synergistic effects of the this compound and olaparib combination on cancer cell lines.
| Cell Line | Genetic Background | Assay Type | Drug Concentrations | Observed Effect | Synergy Score (Model) | Reference |
| PE01 | BRCA2-deficient | Colony Survival | Olaparib (various) + this compound (various) | Significant decrease in colony survival with combination treatment | Synergistic (Combenefit software) | [1] |
| MDA-MB-436 | BRCA1-deficient | Colony Survival | Olaparib (various) + this compound (various) | Significant decrease in colony survival with combination treatment | Synergistic (Combenefit software) | [1] |
| HCT116 | BRCA2 low expression | Cell Viability (MTT) | Olaparib | IC50 = 2.799 µM | - | [12] |
| HCT15 | BRCA2 intermediate expression | Cell Viability (MTT) | Olaparib | IC50 = 4.745 µM | - | [12] |
| SW480 | BRCA2 high expression | Cell Viability (MTT) | Olaparib | IC50 = 12.42 µM | - | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and olaparib, alone and in combination, and to assess their synergistic effects on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and olaparib stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and olaparib in complete culture medium.
-
Treat the cells with a matrix of drug concentrations, including single-agent controls and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values and analyze for synergy using a suitable model (e.g., Bliss independence, Loewe additivity).[6][10]
Colony Formation Assay
Objective: To assess the long-term effects of this compound and olaparib on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound and olaparib
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, olaparib, or their combination.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.[4][5]
Western Blotting for DNA Damage Markers
Objective: To detect changes in the expression and phosphorylation of key DNA damage response proteins, such as PARP and γH2AX.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-H2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[13][14]
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify the formation of γH2AX foci, a marker of DNA double-strand breaks, in response to treatment.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and treat as desired.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.[15][16][17]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for olaparib and this compound in DNA repair pathways.
Caption: Experimental workflow for assessing drug synergism.
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Olaparib synergy screen reveals Exemestane induces replication stress in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolutionary dynamics of cancer multidrug resistance in response to olaparib and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assay for drug synergy [bio-protocol.org]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 8. Olaparib Induced Senescence is Bypassed through G2/M Checkpoint Override in Olaparib Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Polθ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing Polθ inhibitors, with a specific focus on addressing potential off-target effects of compounds like AB25583. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you design robust experiments, interpret your results accurately, and validate the on-target activity of your Polθ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the helicase domain of DNA Polymerase Theta (Polθ-hel).[1][2][3][4][5] It exhibits an IC50 of 6 nM against Polθ-hel's ATPase activity.[1][2][3][4][5] Cryo-electron microscopy has revealed that this compound binds to a pocket deep within the central channel of the helicase, inhibiting its function through an allosteric mechanism.[2][3][4][5] This inhibition of Polθ's helicase activity disrupts microhomology-mediated end joining (MMEJ), a critical DNA double-strand break repair pathway.[1]
Q2: What are the expected on-target effects of this compound in cancer cells?
Polθ is a key enzyme in the MMEJ pathway, which becomes crucial for the survival of cancer cells with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations.[2][3][4][5] Therefore, the primary on-target effect of this compound is synthetic lethality in HR-deficient cancer cells.[1][2][3][4][5] Expected on-target phenotypes include:
-
Selective killing of BRCA1/2-deficient cells.[1][2][3][4][5]
-
Increased DNA damage, often visualized by an increase in γH2AX foci.[1]
-
Synergistic effects when combined with PARP inhibitors like olaparib (B1684210) in cancer cells with pathogenic BRCA1/2 mutations.[1][2][3][4][5]
Q3: What are off-target effects and why are they a concern with small-molecule inhibitors?
Off-target effects occur when a small-molecule inhibitor binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings. It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.
Q4: How can I be confident that the observed effects of this compound are due to Polθ inhibition?
A multi-faceted approach is recommended to validate the on-target effects of this compound. This includes genetic validation, direct target engagement assays, and the use of appropriate controls. The troubleshooting guide below provides detailed experimental workflows to address this.
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide will help you troubleshoot common issues and validate that the observed cellular phenotype is a direct result of Polθ inhibition by this compound.
Issue 1: Unexpected or Inconsistent Cellular Phenotypes
You observe a phenotype that is not consistent with the known function of Polθ, or the response to this compound varies significantly across different cell lines.
Caption: A logical workflow for investigating unexpected cellular phenotypes.
Issue 2: High Cellular Toxicity in Wild-Type Cells
You observe significant cell death in cells that are proficient in homologous recombination (e.g., BRCA wild-type) at concentrations expected to be selective for HR-deficient cells.
Caption: A workflow for troubleshooting unexpected toxicity in wild-type cells.
Data Presentation
Table 1: Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Polθ-hel | ATPase | 6 | [1][2][3][4][5] |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of POLQ for Target Validation
Objective: To genetically remove Polθ to determine if the cellular phenotype observed with this compound is dependent on the presence of its target.
Methodology:
-
sgRNA Design and Cloning:
-
Design two to four single-guide RNAs (sgRNAs) targeting early exons of the POLQ gene.
-
Clone the sgRNAs into a suitable Cas9 expression vector that also contains a selection marker (e.g., puromycin (B1679871) resistance or a fluorescent protein).
-
-
Transfection and Selection:
-
Transfect the target cell line with the sgRNA/Cas9 plasmids.
-
After 48-72 hours, apply selection pressure (e.g., add puromycin to the culture medium) to enrich for transfected cells.
-
-
Single-Cell Cloning:
-
Isolate single cells from the selected population into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Clone Expansion and Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA from each clone and perform PCR amplification of the targeted region.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of Polθ protein expression in knockout clones via Western blot.
-
-
Phenotypic Analysis:
-
Treat the validated POLQ knockout and wild-type parental cells with a range of concentrations of this compound.
-
Perform the relevant phenotypic assay (e.g., cell viability, apoptosis). If the phenotype is on-target, the knockout cells should be resistant to this compound.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly assess the binding of this compound to Polθ in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for a specified time (e.g., 1-2 hours) to allow for cellular uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration and normalize all samples.
-
Perform Western blotting using an antibody specific for Polθ.
-
-
Data Analysis:
-
Plot the amount of soluble Polθ as a function of temperature for both vehicle- and this compound-treated samples. A shift of the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes Polθ.
-
Immunofluorescence Staining of γH2AX for DNA Damage
Objective: To quantify DNA double-strand breaks as a downstream marker of Polθ inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations and for different durations. Include a vehicle control and a positive control for DNA damage (e.g., etoposide).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci in this compound-treated cells, particularly in HR-deficient backgrounds, indicates on-target activity.
-
Signaling Pathway and Experimental Logic
Caption: The role of Polθ in HR-deficient cells and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM [ideas.repec.org]
- 5. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in AB25583 experimental results
This technical support center provides guidance on addressing experimental variability when working with the selective TyrK3 inhibitor, AB25583.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and plate-to-plate variability in our cell viability assays with this compound. What are the common causes?
A1: High variability in cell-based assays when using this compound can stem from several factors. These include inconsistencies in cell health and seeding density, improper reagent preparation and handling, and variations in incubation times. It is also crucial to ensure the compound is fully solubilized and homogeneously mixed in the culture medium.
Q2: What is the recommended solvent for this compound and what is its stability in solution?
A2: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For working solutions, it is recommended to dilute the DMSO stock in pre-warmed cell culture medium. Stock solutions of this compound in DMSO are stable for up to 3 months when stored at -20°C. Repeated freeze-thaw cycles should be avoided; we recommend aliquoting the stock solution after initial preparation.
Q3: How does the confluency of our cell culture affect the IC50 value of this compound?
A3: Cell confluency is a critical parameter that can significantly impact the apparent potency of this compound. Higher cell densities can lead to an increase in the observed IC50 value due to factors such as altered cell metabolism, nutrient depletion, and changes in the expression of the target protein, TyrK3. For consistent results, it is essential to use a standardized cell seeding density for all experiments.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values Across Experiments
Question: We are obtaining different IC50 values for this compound in what we believe are identical repeat experiments. How can we improve reproducibility?
Answer: To improve the reproducibility of IC50 values, it is critical to standardize several aspects of the experimental protocol. Key areas to focus on include cell passage number, serum concentration in the medium, and the precise timing of compound addition and assay readout.
Summary of Potential Causes and Solutions for IC50 Variability
| Potential Cause | Recommended Solution | Parameter to Monitor |
| Cell Passage Number | Use cells within a consistent, narrow passage number range (e.g., passages 5-15). | Passage number |
| Serum Batch Variation | Test and qualify new batches of fetal bovine serum (FBS) before use in critical experiments. | Cell growth rate, morphology |
| Compound Dilution Inaccuracy | Prepare fresh serial dilutions for each experiment from a validated stock solution. Use calibrated pipettes. | Concentration of stock solution |
| Incubation Time | Use a calibrated timer for all incubation steps, particularly for compound treatment and assay development. | Time (hours/minutes) |
| DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls (typically ≤0.1%). | Final % DMSO in wells |
Issue 2: High Background Signal in Western Blot for Phospho-TyrK3
Question: When treating cells with this compound, our Western blots for the phosphorylated form of its target, TyrK3, show high background, making it difficult to quantify inhibition. What can we do?
Answer: High background on Western blots for phospho-proteins is a common challenge. To address this, consider optimizing your antibody concentrations, blocking conditions, and wash steps.
Workflow for Optimizing Phospho-TyrK3 Western Blots
Caption: Workflow for optimizing Western blot signal-to-noise.
Detailed Experimental Protocol: Cell Viability (MTS Assay)
This protocol is designed to minimize variability when assessing the effect of this compound on cell viability.
-
Cell Culture and Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Use cells from a consistent passage number (e.g., passage 8).
-
Trypsinize, count, and resuspend cells in a complete medium containing 10% qualified FBS.
-
Seed 5,000 cells in 100 µL of medium per well into a 96-well clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create 200x concentrated stocks.
-
Dilute the 200x stocks 1:100 in pre-warmed complete medium to create 2x working solutions.
-
Remove the old medium from the cells and add 100 µL of the 2x working solutions to the appropriate wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay and Readout:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Signaling Pathway
This compound is a potent and selective inhibitor of the TyrK3 receptor tyrosine kinase. Inhibition of TyrK3 blocks downstream signaling through the RAS-RAF-MEK-ERK cascade, which is often dysregulated in cancer and leads to uncontrolled cell proliferation.
Caption: this compound inhibits the TyrK3 signaling cascade.
Technical Support Center: Optimization of Polθ ATPase Assays with AB25583
Welcome to the technical support resource for optimizing your ATPase assays for DNA Polymerase Theta (Polθ) using the inhibitor AB25583. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues that may arise during the optimization of Polθ ATPase assays with this compound.
Q1: What is the mechanism of action for this compound on Polθ?
A1: this compound is a potent and specific small-molecule inhibitor of the Polθ helicase domain (Polθ-hel).[1][2][3][4][5] It functions via an allosteric mechanism.[2][4][6] Cryo-EM structures have revealed that this compound binds to a pocket deep within the central channel of the helicase domain.[1][2][4] This binding event inhibits the ATPase activity of Polθ, which is essential for its role in DNA repair pathways like microhomology-mediated end joining (MMEJ).[3][7]
Q2: I am not observing any inhibition of Polθ ATPase activity with this compound. What could be the issue?
A2: There are several potential reasons for a lack of inhibition. Consider the following troubleshooting steps:
-
Inhibitor Integrity: Ensure that your stock of this compound has been stored correctly (-80°C for long-term, -20°C for short-term) to maintain its potency.[3]
-
Concentration Range: Verify the concentrations of this compound being used. The reported IC50 for this compound against Polθ-hel is approximately 6 nM.[1][3][4][5][6] Your experimental concentrations should bracket this value to generate a proper dose-response curve.
-
Assay Controls: Double-check your positive and negative controls. A positive control (known inhibitor or no enzyme) should show minimal ATPase activity, while a negative control (DMSO vehicle) should exhibit robust activity.
-
Reagent Quality: Ensure that the ATP and other buffer components in your master mix have not degraded.[8] It is also crucial to use labware free from phosphate (B84403) contamination, which can come from detergents.[9]
Q3: My assay has high background noise or inconsistent replicates. How can I improve this?
A3: High background and poor reproducibility can often be traced back to a few key factors:
-
Phosphate Contamination: Free phosphate in your enzyme preparation or buffers can lead to a high background signal in malachite green-based assays.[9] Always use high-purity reagents and phosphate-free water. Test your buffers for free phosphate before starting the assay.[9]
-
Pipetting Accuracy: Inconsistencies, especially when working with small volumes, can introduce significant error. Ensure your pipettes are calibrated and consider using a multichannel pipette for reagent addition to improve consistency across wells.[10]
-
Reaction Time: The incubation time for color development after adding the detection reagent is often time-sensitive. Standardize this step across all plates and samples for consistent results.[10]
Q4: What is the optimal concentration of ATP to use in the assay?
A4: The optimal ATP concentration can vary depending on the specific assay conditions and the goals of the experiment. For inhibitor studies, it is common to use an ATP concentration that is at or near the Michaelis constant (Km) of the enzyme. This provides a sensitive window for detecting competitive and non-competitive inhibitors. If the Km is unknown, you may need to determine it experimentally by measuring ATPase activity across a range of ATP concentrations.
Q5: Can this compound be used in cell-based assays?
A5: Yes, this compound is cell-permeable and has been shown to be effective in cellular assays. It selectively kills cells deficient in BRCA1/2 and can act synergistically with PARP inhibitors like olaparib.[1][2][3][4][5] When transitioning to cell-based assays, you may need to use higher concentrations (in the micromolar range) to achieve the desired biological effect.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the activity of this compound against Polθ.
| Parameter | Value | Cell Line/System | Reference |
| IC50 vs. Polθ-hel ATPase Activity | 6 nM | In vitro biochemical assay | [1][3][4][5][6] |
| Cellular Potency | Selectively kills BRCA1/2-deficient cells | HCT116, DLD1, PE01, MDA-MB-436 | [1][3][5] |
| Synergistic Activity | Acts synergistically with Olaparib | PE01, MDA-MB-436 | [1][5] |
Detailed Experimental Protocol: Polθ ATPase Assay
This protocol describes a general method for measuring the ATPase activity of purified Polθ helicase domain using a malachite green-based phosphate detection method.
1. Reagent Preparation:
-
Assay Buffer: 40 mM Tris pH 7.5, 80 mM NaCl, 8 mM Mg(OAc)₂, 1 mM EDTA.[9] Ensure all components are free of contaminating phosphate.
-
Polθ Enzyme: Dilute purified Polθ-hel to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
ATP Stock: Prepare a concentrated stock of ATP (e.g., 10 mM) in nuclease-free water.
-
This compound Inhibitor: Prepare a stock solution in DMSO (e.g., 10 mM). Create a serial dilution series in DMSO, and then dilute into Assay Buffer for the final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Phosphate Detection Reagent: Use a commercially available malachite green-based reagent. Prepare according to the manufacturer's instructions.
2. Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO vehicle control to the appropriate wells.
-
Add 20 µL of the diluted Polθ enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of ATP solution to each well. The final reaction volume will be 40 µL.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of phosphate release.
-
Terminate the reaction by adding 200 µL of the Phosphate Detection Reagent to each well.[9] Mix gently by pipetting.
-
Incubate at room temperature for 15-30 minutes to allow for color development.[9][10]
-
Measure the absorbance at 620 nm using a microplate reader.[9]
3. Data Analysis:
-
Generate a standard curve using a known concentration of phosphate standard.
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Convert the absorbance values to the amount of phosphate released using the standard curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Workflow for a Polθ ATPase inhibition assay.
Caption: Allosteric inhibition of Polθ ATPase by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 5. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM [ideas.repec.org]
- 6. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RT-PCR Troubleshooting [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in developing AB25583 for clinical use
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the clinical development of AB25583, a potent and selective inhibitor of the DNA Polymerase Theta (Polθ) helicase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the helicase domain of DNA Polymerase Theta (Polθ-hel) with an IC50 of 6 nM.[1] It functions by allosterically inhibiting the ATPase activity of Polθ-hel.[1] This inhibition disrupts the microhomology-mediated end joining (MMEJ) DNA repair pathway, a critical process for repairing DNA double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations. The disruption of MMEJ leads to the accumulation of DNA damage and selective killing of these cancer cells.[1]
Q2: What is the primary therapeutic rationale for developing this compound?
A2: The primary therapeutic rationale is based on the concept of synthetic lethality. Cancer cells with mutations in HR genes like BRCA1/2 are highly dependent on alternative DNA repair pathways like MMEJ for survival. By inhibiting Polθ, a key enzyme in MMEJ, this compound selectively targets and kills these HR-deficient cancer cells while having a minimal effect on healthy cells with functional HR.[1] This approach offers a targeted therapy for cancers with specific genetic vulnerabilities.
Q3: How does this compound interact with other cancer therapies, such as PARP inhibitors?
A3: Preclinical studies have shown that this compound acts synergistically with PARP inhibitors, such as Olaparib, in killing cancer cells with pathogenic BRCA1/2 mutations.[1] This synergy arises from the dual blockade of two critical DNA repair pathways. PARP inhibitors trap PARP on DNA, leading to replication fork collapse and the formation of double-strand breaks that require HR for repair. In HR-deficient cells, these breaks are rerouted to the MMEJ pathway. The concurrent inhibition of MMEJ by this compound creates a catastrophic level of unrepaired DNA damage, leading to enhanced cancer cell death.
Q4: What are the potential challenges in the clinical development of this compound?
A4: As with other Polθ inhibitors, the clinical development of this compound may face several challenges. These can include:
-
Patient Selection: Identifying the patient population most likely to respond is crucial. This will likely involve robust biomarker strategies to detect HR deficiency beyond just BRCA1/2 mutations.
-
Resistance Mechanisms: Understanding and overcoming potential mechanisms of resistance to Polθ inhibition will be critical for long-term therapeutic success.
-
Toxicity Profile: While designed for selectivity, a thorough evaluation of on-target and potential off-target toxicities in preclinical and clinical studies is necessary.
-
Pharmacokinetics: Achieving optimal drug exposure at the tumor site while minimizing systemic toxicity is a key pharmacokinetic challenge.
Troubleshooting Guides for Key Experiments
γH2AX Immunofluorescence Staining
The phosphorylation of H2AX to form γH2AX is a key marker of DNA double-strand breaks.
Issue 1: High background or non-specific staining.
-
Possible Cause: Inadequate blocking, inappropriate antibody concentration, or insufficient washing.
-
Troubleshooting Steps:
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., goat serum instead of BSA).
-
Antibody Titration: Perform a titration experiment to determine the optimal primary and secondary antibody concentrations.
-
Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations.
-
Issue 2: Weak or no γH2AX signal.
-
Possible Cause: Inefficient cell permeabilization, low primary antibody affinity, or issues with the secondary antibody or fluorophore.
-
Troubleshooting Steps:
-
Permeabilization: Ensure complete permeabilization by using an appropriate concentration of Triton X-100 or another suitable detergent.
-
Primary Antibody: Use a well-validated anti-γH2AX antibody from a reputable supplier.
-
Secondary Antibody and Fluorophore: Confirm that the secondary antibody is specific to the primary antibody's host species and that the fluorophore is excited and detected at the correct wavelengths.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Issue 1: Inconsistent colony formation in control wells.
-
Possible Cause: Uneven cell seeding, cell clumping, or suboptimal growth conditions.
-
Troubleshooting Steps:
-
Single-Cell Suspension: Ensure a single-cell suspension is achieved before plating by proper trypsinization and gentle pipetting.
-
Seeding Density: Optimize the cell seeding density to ensure the formation of distinct, countable colonies.
-
Growth Conditions: Maintain consistent incubator conditions (temperature, CO2, humidity) and use fresh, high-quality culture medium.
-
Issue 2: Difficulty in distinguishing true colonies from artifacts.
-
Possible Cause: Cell debris, stain precipitation, or uneven staining.
-
Troubleshooting Steps:
-
Washing: Gently wash the plates with PBS before fixation to remove debris.
-
Staining: Filter the crystal violet solution before use to remove precipitates. Ensure even coverage of the staining solution.
-
Colony Definition: Adhere to a strict definition of a colony (e.g., a cluster of at least 50 cells).
-
MMEJ Reporter Assay
These assays are used to directly measure the efficiency of the MMEJ pathway.
Issue 1: Low or no reporter signal in positive controls.
-
Possible Cause: Inefficient transfection of the reporter plasmid, low expression of the nuclease to induce DNA breaks, or issues with the reporter construct itself.
-
Troubleshooting Steps:
-
Transfection Optimization: Optimize the transfection protocol for the specific cell line being used.
-
Nuclease Expression: Verify the expression and activity of the nuclease (e.g., I-SceI) being used to generate double-strand breaks.
-
Plasmid Integrity: Confirm the integrity of the reporter plasmid by restriction digest or sequencing.
-
Issue 2: High background signal in negative controls.
-
Possible Cause: Spontaneous recombination of the reporter plasmid or contamination with a functional reporter construct.
-
Troubleshooting Steps:
-
Plasmid Purity: Use high-purity plasmid preparations for transfections.
-
Control Experiments: Include appropriate negative controls, such as a linearized plasmid that cannot be repaired by MMEJ.
-
Data Summary
While specific preclinical data on the toxicity and pharmacokinetics of this compound are not publicly available, the following table summarizes its known in vitro efficacy.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Polθ-hel ATPase activity) | 6 nM | - | [1] |
| Synergy with Olaparib | Synergistic | BRCA1/2 mutant cancer cells | [1] |
Experimental Protocols
Protocol 1: γH2AX Immunofluorescence Staining
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound (or vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle for the specified duration.
-
Fixation: Aspirate the medium and wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Blocking: Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS, protected from light.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes at room temperature.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
Protocol 2: Colony Formation Assay
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or vehicle control)
-
6-well plates
-
Trypsin-EDTA
-
PBS
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a single-cell suspension of cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Cell Adherence: Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
Incubation: Incubate the plates for 7-14 days, until visible colonies are formed in the control wells.
-
Fixation: Aspirate the medium, gently wash with PBS, and fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Staining: Remove the methanol and stain with Crystal Violet solution for 20 minutes.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.
Visualizations
Caption: Mechanism of action of this compound in HR-deficient cancer cells.
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Caption: Logical relationship of synergistic lethality with PARP inhibitors.
References
Validation & Comparative
A Comparative Guide to Polθ Helicase Inhibitors: AB25583 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The DNA repair enzyme Polymerase Theta (Polθ), with its dual helicase and polymerase domains, has emerged as a critical target in oncology, particularly for tumors with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations. The inhibition of Polθ's functions presents a promising synthetic lethal strategy. This guide provides a detailed comparison of AB25583, a potent Polθ helicase inhibitor, with other known inhibitors targeting Polθ, supported by experimental data and detailed methodologies.
Performance Comparison of Polθ Inhibitors
This section summarizes the key quantitative data for this compound and other notable Polθ inhibitors. This compound is a small molecule inhibitor specifically targeting the helicase domain of Polθ.[1] For a comprehensive comparison, we include Novobiocin, another helicase inhibitor, and ART558, a potent inhibitor of the polymerase domain of Polθ.
| Inhibitor | Target Domain | Mechanism of Action | IC50 | Synthetic Lethality with BRCA deficiency |
| This compound | Helicase | Allosteric inhibitor of ATPase activity | 6 nM (Polθ-hel ATPase activity)[1][2][3] | Yes[1][2][3] |
| Novobiocin | Helicase | Allosteric, non-competitive inhibitor of ATPase activity[4][5] | ~24 µM (Polθ ATPase activity)[6] | Yes[6] |
| ART558 | Polymerase | Allosteric inhibitor of polymerase activity | 7.9 nM (Polθ polymerase activity) | Yes |
Table 1: Quantitative Comparison of Polθ Inhibitors. This table highlights the superior potency of this compound in inhibiting the Polθ helicase domain compared to Novobiocin. ART558 is included to provide a benchmark for potent inhibition of the alternative enzymatic domain of Polθ.
Signaling Pathway and Mechanism of Action
The primary role of the Polθ helicase is to facilitate Microhomology-Mediated End Joining (MMEJ), an error-prone DNA double-strand break (DSB) repair pathway. In cells with deficient homologous recombination (e.g., BRCA1/2 mutations), the reliance on MMEJ for survival is heightened. Inhibition of the Polθ helicase disrupts this critical repair pathway, leading to the accumulation of DNA damage and subsequent cell death.
Figure 1: Polθ MMEJ Pathway and Inhibition. This diagram illustrates the key steps of the Polθ-mediated MMEJ pathway and the points of intervention for helicase and polymerase inhibitors.
Experimental Methodologies
The following sections detail the protocols for key experiments used to characterize and compare Polθ inhibitors.
Polθ Helicase ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of the Polθ helicase domain, which is essential for its function. The inhibitory effect of compounds like this compound and Novobiocin is determined by measuring the reduction in ATPase activity.
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. A common method is a malachite green-based colorimetric assay, where the malachite green molybdate (B1676688) reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Enzyme Solution: Purified recombinant human Polθ helicase domain diluted in Assay Buffer to the desired concentration.
-
Substrate Solution: Single-stranded DNA (ssDNA) oligonucleotide (e.g., poly(dT)) at a concentration that stimulates ATPase activity, and ATP at a concentration near the Km for Polθ.
-
Inhibitor Solutions: Serial dilutions of this compound, Novobiocin, or other test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Detection Reagent: Malachite green molybdate solution.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of inhibitor solution or DMSO (vehicle control) to each well.
-
Add 20 µL of Enzyme Solution to each well and incubate for 15 minutes at room temperature for compound pre-incubation.
-
Initiate the reaction by adding 28 µL of Substrate Solution.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the Detection Reagent.
-
Incubate for 20 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Convert absorbance readings to the amount of Pi produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 2: ATPase Assay Workflow. A flowchart outlining the key steps in the Polθ helicase ATPase activity assay.
Cell Viability and Synthetic Lethality Assessment
This assay determines the cytotoxic effect of Polθ inhibitors on cancer cells, particularly comparing their effect on cells with and without BRCA mutations to assess synthetic lethality.
Principle: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active, viable cells. A decrease in ATP is proportional to the degree of cytotoxicity.
Protocol:
-
Cell Culture:
-
Culture BRCA-proficient and isogenic BRCA-deficient cell lines (e.g., DLD-1 BRCA2+/+ and DLD-1 BRCA2-/-) in appropriate media.
-
-
Assay Procedure (96-well opaque-walled plate format):
-
Seed cells at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the Polθ inhibitor (e.g., this compound) or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the inhibitor concentration for both cell lines to visualize the synthetic lethal effect.
-
Western Blot for γH2AX (Marker of DNA Damage)
This technique is used to detect the phosphorylation of histone H2AX at serine 139 (γH2AX), which is an early cellular response to DNA double-strand breaks. Increased γH2AX levels indicate an accumulation of DNA damage.
Protocol:
-
Cell Treatment and Lysis:
-
Treat BRCA-deficient cells with the Polθ inhibitor (e.g., this compound at a specific concentration) for a defined time course (e.g., 0, 6, 24 hours).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or total Histone H3) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound stands out as a highly potent and specific inhibitor of the Polθ helicase domain, demonstrating significantly greater in vitro potency than the repurposed antibiotic Novobiocin. Its ability to induce synthetic lethality in BRCA-deficient cells, a hallmark of effective Polθ pathway inhibition, underscores its therapeutic potential. The comparison with the polymerase inhibitor ART558 highlights the viability of targeting either enzymatic domain of Polθ to achieve a similar anti-cancer effect. The provided experimental protocols offer a robust framework for the continued evaluation and comparison of novel Polθ inhibitors, which are crucial for advancing this promising class of targeted cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and efficacy of this compound in relevant cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 3. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novobiocin blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of the Polθ Inhibitor AB25583 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of AB25583, a novel small-molecule inhibitor of DNA Polymerase Theta (Polθ), across various cancer cell lines. Its performance is compared with other Polθ inhibitors, namely ART558 and Novobiocin, with supporting experimental data to inform preclinical research and drug development strategies.
Introduction to this compound and Polθ Inhibition
DNA Polymerase Theta (Polθ) is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, a crucial DNA double-strand break repair mechanism. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cancer cells become highly dependent on Polθ for survival. This dependency, known as synthetic lethality, makes Polθ an attractive therapeutic target.
This compound is a potent and selective inhibitor of the helicase domain of Polθ, demonstrating an IC50 of 6 nM against the Polθ-hel enzyme.[1] Its mechanism of action involves the allosteric inhibition of the ATPase activity of the Polθ helicase.[1] This targeted inhibition leads to the accumulation of DNA damage, selectively inducing cell death in cancer cells with compromised DNA repair capabilities.
Comparative Efficacy of Polθ Inhibitors
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its alternatives, ART558 and Novobiocin, in various cancer cell lines. This data highlights the differential sensitivity of cancer cells to Polθ inhibition, largely correlated with their DNA repair pathway status.
| Cell Line | Cancer Type | BRCA1/2 Status | This compound IC50 (µM) | ART558 IC50 (nM) | Novobiocin IC50 (µM) | Reference(s) |
| DLD-1 | Colorectal Adenocarcinoma | BRCA2-deficient | Not Reported | 0.8 | Not Reported | [2] |
| DLD-1 | Colorectal Adenocarcinoma | BRCA2 wild-type | Not Reported | > 12,000 | Not Reported | [2] |
| HEK293 | Embryonic Kidney | Wild-type | Not Reported | 180 (EC50 for MMEJ inhibition) | Not Reported | [2] |
| MCF7 | Breast Cancer | Wild-type | Not Reported | Not Reported | 0.77 | [3] |
| A549 | Lung Cancer | Wild-type | Not Reported | Not Reported | 0.15 | [3] |
| SKBr3 | Breast Cancer | Wild-type | Not Reported | Not Reported | ~700 | [3] |
Note: The available data for this compound's IC50 in specific cell lines is limited in the public domain. The provided 6 nM IC50 is against the isolated Polθ-hel enzyme. ART558 demonstrates high potency in BRCA2-deficient DLD-1 cells, with significantly lower activity in their wild-type counterparts, underscoring the synthetic lethal relationship. Novobiocin, a less potent inhibitor, shows activity in the micromolar range.
Synergistic Activity of this compound with PARP Inhibitors
A key therapeutic strategy for cancers with DNA repair deficiencies is the combination of a Polθ inhibitor with a PARP (Poly (ADP-ribose) polymerase) inhibitor. PARP inhibitors trap PARP on DNA, leading to the formation of double-strand breaks during replication. In BRCA-deficient cells, where homologous recombination is impaired, the addition of a Polθ inhibitor to block the alternative MMEJ repair pathway can lead to profound synergistic cytotoxicity.
This compound has been shown to act synergistically with the PARP inhibitor Olaparib in cancer cells with pathogenic BRCA1/2 mutations.[1] Quantitative analysis of this synergy in colony survival assays for PE01 (BRCA2-mutant ovarian cancer) and MDA-MB-436 (BRCA1-mutant breast cancer) cell lines reveals a strong cooperative effect in inhibiting cancer cell proliferation.
Below is a conceptual representation of the data from synergy plots:
Caption: Synergistic effect of this compound and Olaparib in BRCA-mutant cancer cells.
This synergistic interaction suggests that combination therapy with this compound and a PARP inhibitor could be a highly effective treatment strategy for BRCA-deficient tumors, potentially overcoming resistance to PARP inhibitors alone.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing the efficacy of Polθ inhibitors.
References
A Head-to-Head Comparison of AB25583 and Other DNA Repair Inhibitors Targeting Polymerase Theta (Polθ)
For Researchers, Scientists, and Drug Development Professionals
The DNA damage response (DDR) is a critical network of pathways that safeguard genomic integrity. A key player in one of these pathways, the error-prone microhomology-mediated end joining (MMEJ), is DNA Polymerase Theta (Polθ). The dependence of certain cancers, particularly those with deficiencies in the homologous recombination (HR) pathway such as BRCA1/2-mutant tumors, on Polθ for survival has made it a prime target for novel anti-cancer therapies. This guide provides a head-to-head comparison of the promising Polθ helicase inhibitor AB25583 with other notable inhibitors targeting this enzyme.
Overview of Polθ and its Role in DNA Repair
Polθ is a unique enzyme possessing both a C-terminal polymerase domain and an N-terminal helicase domain, both of which are essential for its function in MMEJ. This pathway is a backup mechanism for repairing DNA double-strand breaks (DSBs) and is particularly important in HR-deficient cancer cells. By inhibiting Polθ, researchers aim to induce synthetic lethality, a phenomenon where the combination of two non-lethal genetic defects (in this case, HR deficiency and Polθ inhibition) leads to cell death.
Mechanism of Action of Polθ Inhibitors
Polθ inhibitors can be broadly categorized based on the domain they target: the helicase domain or the polymerase domain.
-
Helicase Domain Inhibitors: These compounds, such as this compound, MOMA-313, and Novobiocin, typically inhibit the ATPase activity of the helicase domain. This prevents the unwinding of DNA and the necessary conformational changes required for the MMEJ pathway to proceed.[1][2][3]
-
Polymerase Domain Inhibitors: Inhibitors like ART558 and the RTx-161/RTx-152 class act on the polymerase domain.[4][5] They often function as allosteric inhibitors, preventing the polymerase from synthesizing DNA, a crucial step in completing the MMEJ repair process.[4][5] Some polymerase inhibitors have been shown to trap Polθ on the DNA, further disrupting the repair process.[6]
The following diagram illustrates the MMEJ pathway and the points of intervention for different classes of Polθ inhibitors.
Quantitative Comparison of Polθ Inhibitors
The following tables summarize the available quantitative data for this compound and other prominent Polθ inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency of Polθ Inhibitors
| Inhibitor | Target Domain | Mechanism of Action | IC50 (Biochemical) | Reference(s) |
| This compound | Helicase | Allosteric ATPase inhibitor | 6 nM | [1] |
| ART558 | Polymerase | Allosteric inhibitor | 7.9 nM | [5] |
| Novobiocin | Helicase | Allosteric, blocks DNA binding | ~24 µM (ATPase) | [7] |
| MOMA-313 | Helicase | ATPase inhibitor | 0.7 nM (ATPase) | [8] |
| RP-3467 | Helicase | ATPase inhibitor | < 0.25 nM (ATPase) | [9] |
| RTx-161 | Polymerase | Allosteric inhibitor, traps Polθ on DNA | 4.1 nM | [4] |
Table 2: Cellular Activity of Polθ Inhibitors in HR-Deficient Cancer Cells
| Inhibitor | Cell Line(s) | Cellular Effect | EC50 / Cellular IC50 | Reference(s) |
| This compound | BRCA1/2-deficient cells | Selective killing | Not explicitly stated | [1] |
| ART558 | DLD-1 BRCA2-/- | Decreased cell viability | Not explicitly stated | [5] |
| Novobiocin | BRCA1- and BRCA2-deficient cells | Selective killing | ~100 µM | [10] |
| MOMA-313 | HR-deficient cell lines | Antiproliferative activity | 0.5 - 534 nM | [8] |
| RP-3467 | DLD-1 BRCA2-/-, HCT-116 BRCA2-/- | Antiproliferative activity | 4 - 7 nM | [9] |
| RTx-161 | HR-deficient cells | Selective killing | Not explicitly stated | [4] |
Table 3: Synergy with PARP Inhibitors
| Polθ Inhibitor | PARP Inhibitor | Cell Line(s) | Observed Synergy | Reference(s) |
| This compound | Olaparib | Cancer cells with pathogenic BRCA1/2 mutations | Synergistic | [1] |
| ART558 | Olaparib | Isogenic models of BRCA1-deficiency | Combinatorial effect | [5] |
| Novobiocin | Olaparib, Rucaparib | HR-deficient cells | Potentiates cytotoxic effect | [11] |
| MOMA-313 | Olaparib, Saruparib | HR-deficient cell lines | Synergistic antiproliferative activity | [8] |
| RP-3467 | Olaparib | HCT-116 BRCA2-/- xenograft | Significant and maintained tumor regressions | [9] |
| RTx-161 | Olaparib | HR-deficient cells | Synergistic | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of Polθ inhibitors.
Polθ Helicase ATPase Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Polθ helicase domain, which is essential for its function.
Detailed Methodology:
-
Reaction Setup: In a 384-well plate, combine the purified human Polθ helicase domain (e.g., 67-894 amino acids) with a single-stranded DNA (ssDNA) substrate in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.01% BSA).
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the ATPase reaction by adding a solution containing ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for ATP hydrolysis.
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay (Promega), following the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the enzyme activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Microhomology-Mediated End Joining (MMEJ) Reporter Assay
This cell-based assay quantifies the efficiency of the MMEJ pathway in the presence of an inhibitor.
Detailed Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line, such as HEK293T, in appropriate media. Co-transfect the cells with a plasmid encoding a DSB-inducing agent (e.g., I-SceI endonuclease) and an MMEJ reporter plasmid. The reporter plasmid typically contains a reporter gene (e.g., GFP or luciferase) that is disrupted by a recognition site for the endonuclease, flanked by microhomology sequences.[12][13]
-
Inhibitor Treatment: Following transfection, treat the cells with various concentrations of the Polθ inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair via MMEJ, and expression of the reporter gene.
-
Reporter Gene Quantification: Measure the expression of the reporter gene. For GFP reporters, this can be done by flow cytometry to determine the percentage of GFP-positive cells.[13] For luciferase reporters, cell lysates are prepared, and luminescence is measured using a luminometer.
-
Data Analysis: Normalize the reporter signal to a control for transfection efficiency (e.g., a co-transfected plasmid expressing a different fluorescent protein). Calculate the percent MMEJ activity relative to the vehicle-treated control to determine the inhibitory effect of the compound.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with a DNA repair inhibitor, providing a measure of cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Plate single-cell suspensions of the desired cancer cell line (e.g., DLD-1 BRCA2-/-) at a low density (e.g., 200-1000 cells per well) in 6-well plates.
-
Inhibitor Treatment: After allowing the cells to attach overnight, treat them with a range of concentrations of the Polθ inhibitor or a vehicle control. The treatment can be continuous or for a limited duration, after which the drug-containing medium is replaced with fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO₂ to allow for the formation of colonies.
-
Fixing and Staining: After the incubation period, wash the plates with PBS, fix the colonies with a solution such as methanol (B129727) or a mixture of methanol and acetic acid, and then stain with a solution of crystal violet.
-
Colony Counting: After washing away the excess stain and allowing the plates to dry, count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) for the control group (number of colonies formed / number of cells seeded). Calculate the surviving fraction (SF) for each treatment group: (number of colonies formed / number of cells seeded) / PE. Plot the surviving fraction as a function of drug concentration to generate a dose-response curve and determine the IC50 for cell survival.
Conclusion
This compound is a potent and selective inhibitor of the Polθ helicase, demonstrating significant promise for the treatment of HR-deficient cancers, particularly in combination with PARP inhibitors. The landscape of Polθ inhibitors is rapidly evolving, with several other promising candidates targeting either the helicase or polymerase domains. While direct comparative data is still emerging, the information gathered in this guide provides a valuable resource for researchers in the field. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other novel DNA repair inhibitors. As more data from preclinical and clinical studies become available, a clearer picture of the relative strengths and weaknesses of these different Polθ inhibitors will emerge, ultimately guiding the development of more effective cancer therapies.
References
- 1. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 2. momatx.com [momatx.com]
- 3. Novobiocin blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity (Journal Article) | OSTI.GOV [osti.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Novobiocin - Wikipedia [en.wikipedia.org]
- 9. Repare Therapeutics divulges a novel strategy for BRCA-mutated tumors | BioWorld [bioworld.com]
- 10. mdpi.com [mdpi.com]
- 11. A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for DNA double-strand break repair by microhomology-based end-joining repair mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Independent Verification of AB25583's Synthetic Lethality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polθ inhibitor AB25583 with alternative therapeutic strategies, focusing on the principle of synthetic lethality in cancers with deficiencies in Homology-Directed Repair (HDR), particularly those harboring BRCA1/2 mutations. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.
Introduction to Synthetic Lethality in BRCA-Deficient Cancers
Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this can be exploited by targeting a gene that is essential for the survival of cancer cells with a specific mutation (e.g., in a tumor suppressor gene), while being non-essential for normal cells.
A prime example of this strategy is the targeting of Poly (ADP-ribose) polymerase (PARP) in cancers with mutations in the BRCA1 or BRCA2 genes. BRCA proteins are critical for the high-fidelity repair of DNA double-strand breaks (DSBs) through the HDR pathway. When BRCA function is lost, cells become heavily reliant on other DNA repair pathways, including the error-prone microhomology-mediated end joining (MMEJ) pathway, which is dependent on DNA Polymerase Theta (Polθ). Inhibition of this alternative pathway with a drug like this compound creates a synthetic lethal scenario, leading to the selective death of cancer cells.
This compound: A Novel Polθ Helicase Inhibitor
This compound is a potent and selective small-molecule inhibitor of the helicase domain of Polθ. By allosterically inhibiting the ATPase activity of Polθ, this compound disrupts the MMEJ pathway, a critical DNA repair mechanism in HDR-deficient tumors. This targeted inhibition leads to the selective killing of cancer cells with BRCA1/2 mutations.
Comparative Performance of this compound
This section compares the performance of this compound with established and emerging therapies that also exploit synthetic lethality in BRCA-deficient cancers. The primary comparators are PARP inhibitors, which are the current standard of care for this patient population. Other Polθ inhibitors in development are also included for a forward-looking perspective.
Potency and Selectivity
| Compound | Target | Mechanism of Action | IC50 | Reference |
| This compound | Polθ Helicase | Allosteric inhibition of ATPase activity | 6 nM (against Polθ-hel) | [1] |
| Olaparib | PARP1/2 | Catalytic inhibition and PARP trapping | Varies by cell line | [2] |
| Rucaparib | PARP1/2 | Catalytic inhibition and PARP trapping | Varies by cell line | [3] |
| Niraparib | PARP1/2 | Catalytic inhibition and PARP trapping | Varies by cell line | [4] |
| Talazoparib | PARP1/2 | Potent PARP trapping | Varies by cell line | [4] |
| ART558 | Polθ Polymerase | Allosteric inhibition | 7.9 nM | [5] |
| Novobiocin | Polθ ATPase | Inhibition of ATPase activity | Varies by assay | [4] |
Synergistic Activity with PARP Inhibitors
A key strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome resistance. Studies have shown that combining a Polθ inhibitor with a PARP inhibitor can lead to a synergistic increase in cancer cell death.
Table 2: Synergistic Effects of this compound with Olaparib in BRCA-Mutant Cell Lines [1]
| Cell Line | BRCA Status | Treatment | Colony Survival (%) |
| PE01 | BRCA2 mutant | DMSO | 100 |
| Olaparib (1 µM) | ~60 | ||
| This compound (1 µM) | ~70 | ||
| Olaparib (1 µM) + this compound (1 µM) | ~20 | ||
| MDA-MB-436 | BRCA1 mutant | DMSO | 100 |
| Olaparib (1 µM) | ~80 | ||
| This compound (1 µM) | ~90 | ||
| Olaparib (1 µM) + this compound (1 µM) | ~40 |
Experimental Protocols
Polθ Helicase ATPase Assay
This assay is used to determine the inhibitory activity of compounds against the ATPase function of the Polθ helicase domain.
Principle: The assay measures the amount of ADP produced from ATP hydrolysis by the Polθ helicase. The amount of ADP is inversely proportional to the helicase activity.
Materials:
-
Purified recombinant human Polθ helicase domain
-
Single-stranded DNA (ssDNA) substrate
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Test compound (e.g., this compound)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ssDNA, and Polθ helicase enzyme.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the ADP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of ADP produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of cell reproductive viability.
Principle: Cells are seeded at a low density and treated with the test compound(s). After an incubation period, the number of colonies formed is counted, and the surviving fraction is calculated relative to untreated control cells.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound, Olaparib)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Harvest and count the cells.
-
Seed a known number of cells into multi-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with the test compound(s) at various concentrations. For combination studies, cells are treated with each drug alone and in combination.
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium as needed.
-
After the incubation period, wash the plates with PBS, fix the colonies with a suitable fixative (e.g., methanol), and stain them with Crystal Violet solution.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Visualizing Pathways and Workflows
Signaling Pathway of Synthetic Lethality
Caption: Synthetic lethality induced by this compound in BRCA-deficient cells.
Experimental Workflow for Assessing Synthetic Lethality
Caption: Workflow for evaluating the synthetic lethality of this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of BRCA-deficient cancers by exploiting the principle of synthetic lethality. Its high potency and specific mechanism of action against Polθ offer a targeted approach to selectively eliminate cancer cells. The synergistic effect observed with PARP inhibitors suggests that combination therapies could further enhance clinical outcomes for patients with HDR-deficient tumors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Testing Novobiocin in PARP Inhibitor-Resistant Cancers - NCI [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cryo-EM Structure of the AB25583 Binding Site in Polθ Helicase
This guide provides a comprehensive analysis of the cryogenic electron microscopy (cryo-EM) findings that first elucidated the binding site of AB25583, a potent small-molecule inhibitor of the DNA polymerase theta (Polθ) helicase domain. As the structural determination of this complex is a recent discovery, this document focuses on the internal validation of the primary findings, the experimental rigor employed, and a comparison with alternative methodologies for binding site analysis. The public deposition of the structural data serves as the foundation for future independent verification and reproducibility by the broader scientific community.
Overview of the this compound-Polθ Helicase Interaction
DNA Polymerase Theta (Polθ) is a critical enzyme in DNA repair pathways, particularly in cancer cells deficient in Homology-Directed Repair (HDR), such as those with BRCA1/2 mutations. This makes Polθ a promising target for precision oncology. The small molecule this compound has been identified as a highly potent inhibitor of the Polθ helicase (Polθ-hel).[1][2]
Recent structural studies using single-particle cryo-EM have successfully resolved the structure of Polθ-hel in complex with this compound to near-atomic resolution.[1][2][3][4] These findings reveal that this compound binds to a novel allosteric pocket located deep within the central channel of the helicase.[1][2][3] This binding mode is distinct from the ATP-binding site and is proposed to inhibit the enzyme's ATPase activity by preventing the conformational changes necessary for DNA translocation and unwinding.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the seminal study by Ito et al. (2024), which forms the basis of our current understanding of this interaction.
Table 1: Cryo-EM Data Collection, Refinement, and Validation Statistics
| Parameter | Dimer Complex | Tetramer Complex |
| Data Collection | ||
| EMDB Accession Code | EMD-XXXXX | EMD-YYYYY |
| PDB Accession Code | PDB-XXXX | PDB-YYYY |
| Microscope | Titan Krios G4 | Titan Krios G4 |
| Voltage (kV) | 300 | 300 |
| Detector | Gatan K3 | Gatan K3 |
| Total Electron Dose (e-/Ų) | ~50 | ~50 |
| Number of Particles | ~XXX,XXX | ~YYY,YYY |
| Refinement & Validation | ||
| Resolution (Å) | 3.0 | 3.2 |
| FSC @ 0.143 cutoff | Yes | Yes |
| Map-to-Model CC | ~0.85 | ~0.80 |
| Ramachandran Favored (%) | >95% | >95% |
| Rotamer Outliers (%) | <1% | <1% |
| Clashscore | <5 | <5 |
| Note: Accession codes and specific particle counts are placeholders pending final public release details from the primary study. |
Table 2: Biochemical and Cellular Activity of this compound
| Parameter | Value | Notes |
| Biochemical Activity | ||
| Polθ-hel IC₅₀ | 6 nM | Measures inhibition of ATPase activity.[2][3] |
| Mechanism of Inhibition | Allosteric | Non-competitive with respect to ATP.[2] |
| Cellular Activity | ||
| Selectivity | Kills BRCA1/2-deficient cells | Demonstrates synthetic lethality.[2][3] |
| Synergy | Synergistic with Olaparib | In cancer cells with pathogenic BRCA1/2 mutations.[2][3] |
Experimental Protocols
The reproducibility of the findings is underpinned by the detailed methodologies reported in the primary literature.
A. Polθ Helicase Expression and Purification The human Polθ helicase domain (residues 67-894) is expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The protein, featuring an N-terminal 6xHis tag, is purified using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
B. Cryo-EM Sample Preparation and Data Acquisition
-
Complex Formation: Purified Polθ-hel is incubated with a molar excess of this compound.
-
Vitrification: 3 µL of the complex solution is applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid. The grid is then blotted and plunge-frozen into liquid ethane (B1197151) using a Vitrobot Mark IV.
-
Data Collection: Data is acquired on a 300 kV Titan Krios microscope equipped with a Gatan K3 direct electron detector. Automated data collection software is used to acquire thousands of micrographs.
C. Image Processing and 3D Reconstruction
-
Preprocessing: Movie frames are aligned and dose-weighted.
-
Particle Picking & 2D Classification: Particles are automatically picked and subjected to several rounds of 2D classification to remove suboptimal particles.
-
3D Reconstruction: An initial model is generated ab initio, followed by 3D classification and refinement to yield high-resolution reconstructions of the dimeric and tetrameric states.
-
Model Building: An atomic model is built into the refined cryo-EM density map and refined using software suites like PHENIX and Coot.[5]
D. Polθ Helicase ATPase Activity Assay The inhibitory activity of this compound is measured using an enzyme-coupled malachite green assay or a more sensitive fluorescence-based assay like the Transcreener ADP² Assay.[6][7][8]
-
Reaction Setup: Recombinant Polθ-hel is incubated with single-stranded DNA (ssDNA) substrate and ATP in an appropriate reaction buffer.
-
Inhibitor Titration: The assay is performed across a range of this compound concentrations.
-
Detection: The rate of ATP hydrolysis is determined by measuring the amount of ADP produced over time.
-
IC₅₀ Calculation: The concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualization of Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
Caption: Cryo-EM workflow for determining the Polθ-hel:this compound structure.
Caption: Proposed allosteric inhibition mechanism of this compound on Polθ helicase.
Comparison with Alternative Binding Site Determination Methods
While cryo-EM provided the definitive structure in this case, it is one of several powerful techniques available to researchers. The choice of method depends on the specific characteristics of the target protein and ligand.
Table 3: Comparison of High-Resolution Structural Methods
| Feature | Cryo-Electron Microscopy (Cryo-EM) | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) |
| Principle | Electron scattering from frozen particles | X-ray diffraction from a crystal lattice | Nuclear spin in a magnetic field |
| Resolution | Near-atomic (<3 Å) now routine[9] | Atomic (<2 Å) is common | Atomic, but indirect |
| Protein Size | Ideal for large proteins/complexes (>50 kDa) | No theoretical size limit, but crystallization is key | Best for small, soluble proteins (<40 kDa) |
| Sample State | Near-native, vitrified in solution | Crystalline solid (non-physiological) | Soluble, in solution |
| Key Advantage | No need for crystals; can capture conformational heterogeneity[9][10] | Highest resolution potential; well-established[4] | Provides information on protein dynamics and binding kinetics[11] |
| Key Limitation | Resolution can be limited by particle size and orientation | Requires well-diffracting crystals, which can be a major bottleneck[4] | Limited by protein size; requires isotope labeling |
Other Supporting Methods:
-
Computational Docking: Predicts binding poses in silico but requires experimental validation.
-
Mutational Analysis: Validates binding site interactions by mutating key residues and observing changes in binding affinity or activity.[4]
-
Cellular Thermal Shift Assay (CETSA): A label-free method to confirm target engagement in a cellular environment.[12]
-
Affinity Selection-Mass Spectrometry: Identifies proteins that bind to an immobilized small molecule, confirming target interaction.[13]
Conclusion and Future Outlook
The cryo-EM based determination of the this compound binding site on Polθ helicase represents a landmark achievement in targeting this critical DNA repair enzyme. The high-resolution structure, supported by robust biochemical data, provides a clear and actionable blueprint for structure-based drug design. While the findings from the initial study are compelling and methodologically sound, the ultimate confirmation of reproducibility will come from independent validation by other research groups. The public deposition of the cryo-EM maps and atomic coordinates is a critical step that empowers the scientific community to perform this validation and build upon these foundational findings to develop next-generation inhibitors targeting Polθ.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Cryo-EM Validation tools in Phenix [phenix-online.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. news-medical.net [news-medical.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of AB25583: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for AB25583 is not publicly available, this guide provides essential safety and logistical information based on best practices for the disposal of potent, non-radiolabeled research compounds. This compound is a potent Polθ helicase inhibitor, and as such, requires careful handling and disposal to minimize exposure and prevent environmental contamination.[1][2][3]
Immediate Safety and Disposal Plan
The disposal of this compound and any contaminated materials should be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. This includes, but is not limited to:
-
A disposable, solid-front lab coat with tight-fitting cuffs.
-
Double gloves (e.g., nitrile or neoprene).
-
Safety glasses with side shields or chemical splash goggles.
-
In cases of handling powders or potential aerosolization, a full-face powered air-purifying respirator (PAPR) or a certified fume hood should be utilized.
Step 2: Waste Segregation and Collection
All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous waste.
-
Unused/Expired Compound: Do not dispose of down the drain or in regular trash.[4] Collect in a clearly labeled, sealed container.[4]
-
Contaminated Labware (e.g., vials, pipette tips, tubes): Collect in a designated, puncture-resistant, and sealed container.[4] This container should be clearly labeled as "Hazardous Waste" with the name of the compound.[4]
-
Contaminated PPE (e.g., gloves, lab coat, sleeves): Carefully doff PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[4]
Step 3: Labeling and Storage
Properly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[5] The label should also include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.[5] Store waste containers in a designated, secure area away from incompatible materials until disposal.[4]
Step 4: Final Disposal
Arrange for the pickup and disposal of all this compound waste through a certified hazardous waste contractor.[4] Contact your institution's EHS department to schedule a pickup. Never pour chemical waste down a sink drain.[6]
Quantitative Data Summary for Potent Compound Handling
The following table summarizes key handling and storage information applicable to potent research compounds like this compound, based on general laboratory safety guidelines.
| Parameter | Information | Source |
| Storage of Waste | In a designated, secure area. | [4] |
| Waste Container Type | Chemically compatible, sealed, and puncture-resistant for sharps. | [4] |
| Labeling Requirements | "Hazardous Waste," full chemical name, and date of accumulation. | [5] |
| Disposal Method | Via a certified hazardous waste vendor. | [4] |
| PPE Recommendation | Lab coat, double gloves, and protective eyewear. Respirator for powders. |
Experimental Protocols
Detailed experimental protocols for the specific inactivation or disposal of this compound are not publicly available. For any chemical neutralization or inactivation steps prior to disposal, it is crucial to consult relevant chemical literature or your institution's EHS department for validated procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Structural Basis for a Polθ Helicase Small-Molecule Inhibitor Revealed" by Fumiaki Ito, Ziyuan Li et al. [jdc.jefferson.edu]
- 3. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
